Technical Whitepaper: Properties, Synthesis, and Application Dynamics of 4-Aminophenyl-β-hydroxyethyl Sulfone Hydrochloride
Introduction & Chemical Identity In the architecture of modern reactive dyes and functionalized pharmaceuticals, 4-Aminophenyl-β-hydroxyethyl sulfone hydrochloride (often referred to as the HCl salt of 4-(2-hydroxyethyls...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Chemical Identity
In the architecture of modern reactive dyes and functionalized pharmaceuticals, 4-Aminophenyl-β-hydroxyethyl sulfone hydrochloride (often referred to as the HCl salt of 4-(2-hydroxyethylsulfonyl)aniline) serves as a critical, high-value intermediate. While the free base is widely recognized as the precursor to the "para-ester" (the sulfate ester analog used in vinyl sulfone dyes)[1], the hydrochloride salt form is specifically engineered to solve fundamental operational challenges in scale-up chemistry.
In my experience overseeing the scale-up synthesis of reactive azo dyes, handling the free base presents significant challenges due to its susceptibility to oxidative degradation. By converting and storing the intermediate as a hydrochloride (HCl) salt, we protonate the amine, locking its lone pair. This neutralizes its nucleophilicity, preventing auto-oxidation during storage. Furthermore, the HCl salt provides the exact stoichiometric pre-protonation required for downstream diazotization, streamlining the operational workflow and reducing the exothermic shock of initial acid dissolution.
Quantitative Physicochemical Profile
To ensure predictable behavior in aqueous and organic phases, the physicochemical properties of the free base versus the HCl salt must be strictly differentiated.
The utility of this compound lies in its dual functionality:
The Aniline Moiety: Acts as the reactive site for diazotization.
The β-Hydroxyethyl Sulfone Moiety: Acts as a latent electrophile. Post-coupling, this group is esterified with sulfuric acid[2]. Upon subsequent alkaline treatment during the dyeing process, it undergoes a β-elimination reaction to form a highly reactive vinyl sulfone group (–SO₂–CH=CH₂), which covalently bonds to nucleophilic substrates (e.g., cellulose hydroxyls) via Michael addition.
Pathway Visualization
Fig 1. Synthesis and stabilization pathway of 4-Aminophenyl-β-hydroxyethyl sulfone HCl.
Detailed Experimental Methodologies
A robust chemical protocol must be a self-validating system. The following methodologies detail the synthesis of the HCl salt and its subsequent application, emphasizing the causality behind each parameter.
Protocol 1: Chemoselective Synthesis of the HCl Salt
The reduction of p-nitrophenyl-β-hydroxyethyl sulfone to the free amine requires precise catalytic control to prevent the hydrogenolysis of the C–S bond.
Catalyst Preparation: Utilize a modified skeletal nickel catalyst (Ni-Al doped with Mo/Cu). Causality: Standard Raney nickel often leads to over-reduction. The addition of Mo/Cu modifiers improves chemoselectivity for the nitro group, reducing by-products by over 50%[3].
Hydrogenation: Suspend the nitro-precursor in methanol. Introduce hydrogen gas at 0.5 MPa and maintain the temperature at 45–50 °C until hydrogen uptake ceases.
Filtration & Acidification: Filter the modified skeletal nickel under an inert atmosphere. To the filtrate, add 1.1 equivalents of concentrated HCl dropwise. Causality: This instantly protonates the newly formed amine, precipitating the 4-aminophenyl-β-hydroxyethyl sulfone hydrochloride salt and protecting it from oxidative degradation.
Isolation: Filter the crystalline HCl salt, wash with cold ethanol, and dry under vacuum.
Protocol 2: Diazotization and Azo Coupling Workflow
This protocol utilizes the HCl salt as the diazo component for reactive dye synthesis[4].
Dissolution: In a three-necked flask equipped with a mechanical stirrer, dissolve 1.0 molar equivalent of the HCl salt in distilled water. Add 1.5 equivalents of 37% HCl. Causality: Although the salt is pre-protonated, excess acid is required to generate the nitrosonium ion (NO⁺) and stabilize the resulting diazonium salt.
Thermal Control: Cool the mixture to 0–5 °C using an ice-salt bath. Causality: Diazonium salts are thermally unstable; exceeding 5 °C causes decomposition into phenols and nitrogen gas[4].
Nitrosation: Slowly add a 30% aqueous solution of sodium nitrite (NaNO₂) dropwise, strictly maintaining the temperature below 5 °C. Stir for 30–60 minutes.
System Validation (Starch-Iodide Test): Spot the reaction mixture onto starch-iodide paper. A persistent blue-black color confirms a slight excess of nitrous acid, validating 100% conversion of the amine[4]. Self-Correction: If the test is excessively positive, quench the excess HNO₂ with sulfamic acid to prevent unwanted nitrosation of the downstream coupling component.
Azo Coupling: Slowly add the validated diazonium solution to a pre-cooled (0–5 °C) solution of H-acid (1-amino-8-hydroxynaphthalene-3,6-disulfonic acid), maintaining a pH of 7.0–8.0 using sodium carbonate. Causality: Alkaline conditions deprotonate the naphtholic hydroxyl groups, activating the aromatic ring for electrophilic aromatic substitution.
Fig 2. Diazotization and azo coupling workflow for reactive dye synthesis.
Troubleshooting Matrix
To maintain scientific integrity and operational efficiency, quantitative and observational deviations must be addressed through root-cause analysis.
Table 2: Diazotization Troubleshooting Matrix
Observation
Root Cause
Scientific Causality
Corrective Action
Rapid nitrogen gas evolution
Temperature > 5 °C
Thermal decomposition of the diazonium salt into phenol and N₂ gas[4].
Enhance cooling (ice-salt bath); slow the NaNO₂ addition rate.
Negative starch-iodide test
Insufficient NaNO₂
Incomplete generation of the nitrosonium ion (NO⁺).
Add 0.1M NaNO₂ dropwise until a persistent blue-black color remains for 5 mins.
Highly positive starch-iodide
Excess NaNO₂
Excess HNO₂ causes side reactions (e.g., nitrosation of the coupling component).
Quench excess HNO₂ by adding sulfamic acid or urea until the test is faintly positive.
Add 0.5 equivalents of concentrated HCl; ensure pH < 1 before NaNO₂ addition.
References[1] PubChem. "Ethanol, 2-((4-aminophenyl)sulfonyl)-, 1-(hydrogen sulfate)". National Institutes of Health (NIH). https://pubchem.ncbi.nlm.nih.gov/compound/75615[2] "Method for preparing 4-aminophenyl-beta-hydroxyethyl sulfone sulfate". Google Patents (CN101255128A). https://patents.google.com/patent/CN101255128A/en[3] "Preparation method of aminophenyl-β-hydroxyethylsulfone and p-aminophenyl-β-hydroxyethylsulfone sulfonate". Google Patents (CN108003073A). https://patents.google.com/patent/CN108003073A/en[4] "4-(2-Hydroxyethylsulfonyl)aniline in Reactive Dye Synthesis". BenchChem Technical Support Center. https://www.benchchem.com/
2-(p-Aminobenzenesulfonyl)ethanol HCl: Solubility Thermodynamics and Reaction Profiling
Executive Summary 2-(p-Aminobenzenesulfonyl)ethanol, widely recognized in industrial chemistry as 4-(2-hydroxyethylsulfonyl)aniline or "Para Base," is a critical bifunctional intermediate. While predominantly utilized in...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
2-(p-Aminobenzenesulfonyl)ethanol, widely recognized in industrial chemistry as 4-(2-hydroxyethylsulfonyl)aniline or "Para Base," is a critical bifunctional intermediate. While predominantly utilized in the synthesis of vinyl sulfone reactive dyes, its unique structural motifs—a primary aromatic amine and a hydroxyethylsulfonyl moiety—make it a valuable precursor in targeted pharmaceutical synthesis and bioconjugation strategies.
Understanding the solubility profile of its hydrochloride salt, 2-(p-Aminobenzenesulfonyl)ethanol HCl , is paramount. The free base exhibits complex solubility behavior that can bottleneck low-temperature aqueous reactions. This whitepaper elucidates the causality behind the solubility thermodynamics of the HCl salt, provides self-validating protocols for its dissolution and subsequent diazotization, and establishes a framework for maximizing reaction yields.
Physicochemical Profiling & Causality of Solubility
To engineer efficient synthetic workflows, one must understand the molecular interactions dictating solubility. The free base of 2-(p-Aminobenzenesulfonyl)ethanol is a polar organic molecule that exhibits moderate aqueous solubility at room temperature but is notably insoluble in non-polar solvents and aliphatic alcohols like ethanol and ether .
However, the primary downstream application of this compound—diazotization to form an azo coupling precursor—must be executed at strictly controlled low temperatures (0–5 °C) . At these depressed temperatures, the free base tends to precipitate, leading to heterogeneous reaction mixtures, incomplete conversion, and low yields.
The Causality of the HCl Salt:
By converting the free base to 2-(p-Aminobenzenesulfonyl)ethanol HCl (or generating it in situ via the addition of concentrated hydrochloric acid), the primary amine is protonated to form an anilinium cation (
−NH3+
). This ionic species drastically lowers the lattice energy required for dissolution and maximizes ion-dipole interactions with water. Consequently, the HCl salt maintains high solubility even at 0 °C, ensuring a homogeneous aqueous phase critical for uniform kinetic interaction with nitrous acid during diazotization.
Quantitative Solubility Data
The following table summarizes the comparative solubility profiles. Data is synthesized from empirical baseline observations of the para-base intermediate .
Solvent System
Free Base Solubility (25 °C)
HCl Salt Solubility (25 °C)
HCl Salt Solubility (5 °C)
Observational Notes
Deionized Water (pH 7)
~15 - 20 mg/mL
>150 mg/mL
>100 mg/mL
HCl salt highly soluble; free base solubility drops sharply at 5 °C.
Aqueous HCl (0.1 M)
>150 mg/mL (forms salt)
>150 mg/mL
>100 mg/mL
Optimal medium for downstream diazotization.
Ethanol (Absolute)
Insoluble (<1 mg/mL)
~5 - 10 mg/mL
<2 mg/mL
Poor solvation of the sulfonyl and anilinium groups in alcohols.
Aqueous NaOH (1.0 M)
Soluble (>50 mg/mL)
Soluble (Deprotonates)
N/A
Alkaline media triggers conversion to the reactive vinyl sulfone .
Mechanistic Workflow: Dissolution & Diazotization
The transition from a solubilized HCl salt to a reactive diazonium species is a temperature-sensitive cascade. The hydroxyethylsulfonyl group is relatively stable under acidic conditions, allowing the chemist to focus entirely on the amine.
Below is the logical workflow for processing 2-(p-Aminobenzenesulfonyl)ethanol HCl. The diagram highlights the critical thermal equilibration step. If the temperature exceeds 5 °C, the resulting diazonium salt will undergo rapid thermal decomposition into a phenol derivative, irreversibly destroying the batch .
Workflow for the dissolution and temperature-controlled diazotization of the HCl salt.
Experimental Protocol: Self-Validating Dissolution and Diazotization
As a Senior Application Scientist, I mandate that protocols must be self-validating—meaning the procedure contains internal checks that confirm the success of the previous step before proceeding. This protocol ensures complete solubilization and quantitative conversion.
Step 1: In Situ HCl Salt Formation and Dissolution
Suspend 0.1 mol (approx. 20.1 g) of 2-(p-Aminobenzenesulfonyl)ethanol free base in 100 mL of deionized water at 20 °C. Observation: The suspension will be heterogeneous due to the free base's limited aqueous solubility.
Slowly add 25 mL of 37% HCl under continuous mechanical stirring.
Validation Check 1 (Visual): The opaque suspension will transition into a clear, pale-yellow solution. This optical clearing is the self-validating proof that the amine has been fully protonated to the highly soluble 2-(p-Aminobenzenesulfonyl)ethanol HCl salt.
Step 2: Thermal Equilibration
4. Transfer the reaction vessel to an ice-water/salt bath.
5. Insert a calibrated internal temperature probe. Agitate until the internal temperature stabilizes strictly between 0 °C and 5 °C . Causality: Failing to reach this temperature before the next step will result in immediate nitrogen gas evolution upon
NaNO2
addition.
Step 3: Diazotization
6. Begin dropwise addition of the 30%
NaNO2
solution via an addition funnel. Maintain the addition rate such that the internal temperature never exceeds 5 °C.
7. Continue addition until a slight molar excess of nitrous acid is achieved in the solution.
Step 4: Self-Validation via Starch-Iodide
8. Validation Check 2 (Chemical): Five minutes after the final addition of
NaNO2
, spot a drop of the reaction mixture onto starch-iodide paper.
9. A rapid blue-black color development indicates the presence of unreacted nitrous acid . This confirms that all of the 2-(p-Aminobenzenesulfonyl)ethanol HCl has been quantitatively consumed. If the paper remains white, the amine is still present; add an additional 1 mL of
NaNO2
and re-test.
Troubleshooting & Downstream Considerations
Premature Hydrolysis: The 2-hydroxyethylsulfonyl group is designed to be converted into a reactive vinyl sulfone group, but this must only occur under alkaline conditions (typically pH > 10) during the final dye fixation or bioconjugation step . If your dissolution step accidentally utilizes alkaline water instead of acidic media, the molecule will undergo premature elimination, ruining its downstream reactivity. Always ensure the dissolution matrix is strictly acidic.
Incomplete Dissolution at 0 °C: If precipitation occurs during Step 2 (Thermal Equilibration), it indicates insufficient HCl was added in Step 1. The equilibrium has shifted back toward the free base. Add 2–3 mL of 37% HCl to re-protonate the amine and restore solubility.
References
Tianjin Yadong Chemical Co., Ltd. "China Para Base Manufacturers, Factory - Free Sample." Dyeindustry.com. Available at:[Link]
Patel, et al. "Synthesis and Application of Vinylsulphone Disperse Reactive Dyes for Polyester." Academia.edu. Available at:[Link]
Foundational
Sulfonyl Aniline Derivatives in Chemical Synthesis: A Comparative Technical Guide on Para Base Ester and Para Base Alcohol HCl
Executive Summary In the synthesis of reactive dyes, bioconjugation linkers, and fine chemicals, sulfonyl aniline derivatives serve as foundational building blocks. Two of the most critical intermediates in these pathway...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the synthesis of reactive dyes, bioconjugation linkers, and fine chemicals, sulfonyl aniline derivatives serve as foundational building blocks. Two of the most critical intermediates in these pathways are Para Base Alcohol HCl (4-(2-Hydroxyethylsulfonyl)aniline hydrochloride) and Para Base Ester (4-(2-Sulfatoethylsulfonyl)aniline). While they share a core structural homology, their functional roles, stability profiles, and reactivity are fundamentally divergent.
This technical guide provides an in-depth analysis of the structural causality, mechanistic pathways, and experimental workflows that govern the transition from the stable alcohol precursor to the highly reactive ester intermediate.
Chemical Ontology & Structural Divergence
To understand the operational differences between these two compounds, one must analyze their functional groups and how they dictate molecular behavior.
Para Base Alcohol HCl (PBA-HCl): This compound features an unactivated
β
-hydroxyethyl chain and a protonated primary amine. The hydroxyl group (-OH) is a notoriously poor leaving group, rendering the molecule unreactive toward elimination reactions under standard conditions [3]. The addition of hydrochloric acid to form the salt is a deliberate synthetic choice: it protonates the electron-rich aniline ring (forming
−NH3+Cl−
), which deactivates the ring toward electrophilic auto-oxidation. This grants the molecule exceptional shelf-life and stability during storage and transport.
Para Base Ester (PBE): PBE is the downstream, activated derivative of PBA. Through esterification (typically via sulfuric acid), the hydroxyl group is converted into a sulfate ester (
−OSO3H
). This structural modification transforms a poor leaving group into an excellent one, priming the molecule for base-catalyzed activation [2].
Mechanistic Pathways & Reactivity Profiles
The causality behind utilizing Para Base Ester over Para Base Alcohol in final applications lies in the E1cB (Elimination Unimolecular conjugate Base) mechanism.
When a reactive dye or cross-linker is applied to a substrate (such as the hydroxyl groups of cellulose in cotton), it requires a highly electrophilic anchor. Para Base Alcohol cannot form this anchor directly. However, when Para Base Ester is exposed to mildly alkaline conditions (pH 8.0–10.5), the base abstracts the acidic
α
-proton adjacent to the sulfone group. The resulting carbanion rapidly expels the sulfate leaving group (
−OSO3−
), generating a highly reactive Vinyl Sulfone (
−SO2−CH=CH2
).
This vinyl sulfone acts as a potent Michael acceptor, readily undergoing nucleophilic attack by the substrate to form a permanent, covalent ether linkage.
Mechanistic pathway from Para Base Alcohol HCl to the reactive Vinyl Sulfone.
Analytical Characterization & Comparative Data
The following table summarizes the quantitative and qualitative distinctions between the two intermediates, highlighting why PBA-HCl is favored for inventory storage and PBE is favored for immediate reactor utilization.
Property
Para Base Alcohol HCl
Para Base Ester
Chemical Name
4-(2-Hydroxyethylsulfonyl)aniline HCl
4-(2-Sulfatoethylsulfonyl)aniline
CAS Number
5246-58-2 (Free base)
2494-89-5
Molecular Formula
C8H12ClNO3S
C8H11NO6S2
Molecular Weight
237.70 g/mol
281.31 g/mol
Functional Group
Unactivated Hydroxyl (-OH)
Activated Sulfate Ester (
−OSO3H
)
Amine State
Protonated (Salt)
Free Amine
Reactivity Profile
Stable precursor; requires activation
Highly reactive under alkaline conditions
Primary Use Case
Storage-stable intermediate
Direct intermediate for reactive dyes
Synthesis & Experimental Workflows
Historically, the synthesis of Para Base Ester relied heavily on chlorosulfonic acid, which generated massive amounts of hazardous HCl gas and acidic wastewater. Modern green chemistry protocols have shifted toward direct esterification using sulfuric acid or oleum, which provides a self-validating, high-yield system [1].
Protocol 1: Preparation of Para Base Alcohol (Free Base) from HCl Salt
Causality: Before esterification can occur, the protected HCl salt must be neutralized to free the amine and solubilize the compound for the organic reaction.
Charging: Suspend 100 g of Para Base Alcohol HCl in 300 mL of deionized water under continuous mechanical stirring.
Neutralization: Dropwise add a 20% NaOH solution until the pH stabilizes at 7.0–7.5. Self-Validation: The initially clear/hazy acidic solution will precipitate the free base as a white/pale-yellow crystalline solid as the pH crosses the pKa of the amine.
Isolation: Filter the precipitate via vacuum filtration and wash with cold distilled water to remove residual NaCl. Dry under a vacuum at 60°C until moisture content is <0.5%.
Protocol 2: Esterification to Para Base Ester (Sulfation)
Causality: Direct esterification with concentrated
H2SO4
converts the hydroxyl into a sulfate ester. Temperature control is critical; exceeding 50°C risks sulfonation of the aromatic ring (a highly undesirable side reaction).
Acid Charging: Cool 150 mL of 98% Sulfuric Acid in a jacketed glass reactor to 10°C.
Addition: Slowly add the dried Para Base Alcohol (free base) in small aliquots over 2 hours. Maintain the internal temperature below 25°C to prevent exothermic runaway.
Thermal Maturation: Once addition is complete, gradually raise the temperature to 40–45°C. Hold for 4 hours.
In-Process Control (IPC) & Validation: Pull a sample and perform a dual titration for the amino value (via diazotization) and the ester value (via base hydrolysis). Self-Validation: The reaction is deemed complete when both values are >97% and the difference between them is strictly <2%[1].
Quenching: Slowly pour the reaction mixture into 500 g of crushed ice to quench the acid. The Para Base Ester will precipitate as a fine white powder.
Filtration: Filter, wash with a saturated brine solution to displace excess acid, and dry.
Step-by-step experimental workflow for the esterification of Para Base Alcohol.
Industrial & Pharmaceutical Applications
While the primary consumer of Para Base Ester is the textile industry (specifically in the synthesis of Reactive Black 5, Reactive Blue 19, and other vinyl sulfone dyes), its utility extends into drug development and bioconjugation.
In pharmaceutical development, the vinyl sulfone moiety—derived directly from Para Base Ester—is utilized as a highly specific, irreversible covalent binder targeting cysteine residues in proteins. Because the vinyl sulfone is stable in aqueous environments at physiological pH but reacts rapidly with free thiols, researchers utilize PBA and PBE derivatives to synthesize targeted covalent inhibitors (TCIs) and antibody-drug conjugate (ADC) linkers. The choice between storing the Alcohol HCl salt or synthesizing the Ester depends entirely on the immediate need for the reactive electrophile in the synthetic pipeline.
References
Method for preparing 4-aminophenyl-beta-hydroxyethyl sulfone sulfate (Patent CN101255128A). Google Patents.
Author: BenchChem Technical Support Team. Date: March 2026
In-Depth Technical Guide & Safety Data Architecture: 4-Aminobenzenesulfonyl Ethanol Hydrochloride
Executive Summary
4-Aminobenzenesulfonyl ethanol hydrochloride (4-ABSE·HCl), structurally identified as the hydrochloride salt of 4-(2-hydroxyethylsulfonyl)aniline, is a foundational intermediate in the synthesis of vinyl sulfone reactive dyes and a critical scaffold in pharmaceutical development[1]. As a Senior Application Scientist, I approach the handling of this compound not merely as a regulatory compliance exercise, but as a mechanistic system. The protonated amine form provides enhanced aqueous solubility and oxidative stability compared to its free base counterpart; however, it retains the profound toxicological risks inherent to primary aromatic amines. This whitepaper systematically deconstructs the physicochemical properties, mechanistic toxicology, and self-validating experimental protocols required for the safe handling of 4-ABSE·HCl.
Physicochemical Profiling & Structural Dynamics
The selection of the hydrochloride salt over the free base is a deliberate chemical strategy. The primary amine in the free base is highly susceptible to premature oxidation. Protonation to the anilinium ion mitigates this risk, extending shelf life and ensuring consistent stoichiometry during downstream diazotization reactions[1].
Table 1: Physicochemical and Safety Profile of 4-ABSE·HCl
Parameter
Specification / Data
Causality / Relevance
Chemical Name
4-(2-Hydroxyethylsulfonyl)aniline hydrochloride
Standardized nomenclature for regulatory tracking.
Appearance
Off-white to pale yellow crystalline powder
Color shift to dark brown indicates oxidative degradation.
Solubility
Highly soluble in water (>100 mg/mL)
HCl salt formation disrupts crystal lattice energy, favoring aqueous solvation.
pH (1% solution)
Acidic (pH 2.0 - 3.0)
Dissociation of the hydrochloride salt releases H+ ions.
Cytochrome P450 metabolism leads to reactive intermediates[3].
Mechanistic Toxicology & Exposure Pathways
Understanding the toxicology of 4-ABSE·HCl requires tracing its metabolic fate. The compound is readily absorbed through the dermal layer and respiratory mucosa. Once systemic, the primary toxicological mechanism is not driven by the parent compound, but by its hepatic metabolites.
Cytochrome P450 enzymes (specifically CYP1A2) N-hydroxylate the aromatic amine, generating an arylhydroxylamine metabolite[3]. This metabolite penetrates erythrocytes and undergoes a co-oxidation reaction with oxyhemoglobin (HbO2). This reaction oxidizes the ferrous (Fe2+) iron in hemoglobin to the ferric (Fe3+) state, forming methemoglobin (met-Hb)[3]. Methemoglobin is incapable of binding oxygen, leading to functional anemia and severe tissue hypoxia (methemoglobinemia)[4].
Mechanistic pathway of aromatic amine-induced methemoglobinemia and subsequent tissue hypoxia.
Advanced Handling & Experimental Workflows
A self-validating protocol ensures that every step has an observable metric to confirm success or failure, preventing cascading errors.
Protocol 1: Safe Handling and Diazotization of 4-ABSE·HCl
The conversion of 4-ABSE·HCl to a diazonium salt is highly temperature-sensitive. Exceeding 5°C leads to the decomposition of the unstable diazonium salt, reducing yield and generating nitrogen gas (pressurization risk)[1].
Preparation & PPE : Don chemical-resistant gloves (tested to EN 374), safety goggles with side protection, and a NIOSH-approved particulate respirator[2]. Work exclusively within a Class II Type B2 biological safety cabinet or a high-flow fume hood.
Reconstitution : Dissolve 0.1 mol of 4-ABSE·HCl in 150 mL of deionized water. Causality: The inherent acidity of the HCl salt reduces the need for supplemental mineral acid, though additional HCl (37%) is typically added to ensure a pH < 1.0, stabilizing the amine for diazotization.
Thermal Control : Submerge the reaction vessel in an ice-salt bath. Wait until the internal temperature stabilizes between 0°C and 5°C[1]. Causality: Kinetic suppression of diazonium decomposition.
Nitrosation : Add 0.105 mol of sodium nitrite (NaNO2) dropwise as a 30% aqueous solution. Maintain vigorous stirring.
Self-Validation (Monitoring) : After 15 minutes, test the solution with starch-iodide paper. A rapid blue-black color change confirms the presence of excess nitrous acid, validating the completion of the diazotization[1].
Quenching : Destroy excess nitrous acid by adding sulfamic acid until the starch-iodide test is negative.
Protocol 2: Emergency Neutralization and Spill Decontamination
In the event of a dry powder spill, sweeping will aerosolize the toxic particulate.
Containment : Evacuate personnel and isolate the area. Wear full chemical protective clothing and self-contained breathing apparatus (SCBA)[5].
Suppression : Lightly mist the spilled powder with water to suppress dust formation. Do not use high-pressure water jets.
Neutralization : Cover the spill with a neutralizing absorbent (e.g., a mixture of sodium carbonate and sand) to neutralize the acidic hydrochloride component.
Collection : Take up mechanically using non-sparking tools and place in a sealed, labeled, UN-approved hazardous waste container[2].
Regulatory Compliance & Storage Matrix
Storage Conditions : Store in a tightly closed container within a cool, dry, and well-ventilated area. Protect from direct light[5].
Incompatibilities : Strictly avoid contact with strong oxidizing agents (triggers violent exothermic degradation) and strong bases (liberates the free aromatic amine, increasing volatility and dermal absorption rates).
Environmental Impact : Classified as very toxic to aquatic life. Prevent release into sewage systems or water courses[6].
References
Title : Methemoglobin Formation and Characterization Hemoglobin Adducts of Carcinogenic Aromatic Amines and Heterocyclic Aromatic Amines
Source : NIH / PMC
URL :[Link]
Title : Intoxication with methemoglobinizing substances
Source : WikiLectures
URL : [Link]
Title : Safety Data Sheet: Aniline hydrochloride
Source : Carl Roth
URL : [Link]
Title : Safety data sheet - Aniline hydrochloride
Source : CPAchem
URL : [Link]
Comprehensive Technical Guide on the Molecular Weight and Physicochemical Properties of 2-(4-Aminobenzenesulfonyl)ethan-1-ol Hydrochloride
Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Core Focus: Molecular weight derivation, stoichiometric implications, and analytical validation of 4-(2-hydroxyethylsulfonyl)aniline h...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals
Core Focus: Molecular weight derivation, stoichiometric implications, and analytical validation of 4-(2-hydroxyethylsulfonyl)aniline hydrochloride.
Executive Summary & Chemical Identity
2-(4-Aminobenzenesulfonyl)ethan-1-ol hydrochloride —frequently referred to in industrial and pharmaceutical contexts as 4-(2-hydroxyethylsulfonyl)aniline hydrochloride or "Para Base"—is a critical bifunctional intermediate. It features both a primary aromatic amine and a hydroxyethylsulfonyl group. This compound is heavily utilized in the synthesis of complex sulfonamide pharmaceuticals and serves as the primary precursor for vinyl sulfone reactive dyes (such as Reactive Black 5) [3].
Understanding the precise molecular weight (MW) and isotopic distribution of this compound is fundamental for stoichiometric precision in multi-step syntheses and for accurate mass spectrometric quantification. The compound is commercially available and utilized primarily as a hydrochloride salt to enhance aqueous solubility and prevent the oxidative degradation of the primary aniline group [1, 2].
Molecular Weight Derivation & Elemental Profiling
The distinction between the free base and the hydrochloride salt is a common source of stoichiometric error in synthetic workflows. The free base (CAS: 5246-58-2) has an average molecular weight of 201.24 g/mol [1], whereas the hydrochloride salt (CAS: 4229-23-6) has an average molecular weight of 237.70 g/mol [2].
When calculating reaction equivalents, failing to account for the 36.46 g/mol contribution of the HCl molecule results in a ~15% deficit in the active pharmaceutical ingredient (API) or dye precursor.
Table 1: Chemical Identification & Mass Properties
Table 2: Elemental Composition of the HCl Salt (C₈H₁₂ClNO₃S)
Element
Symbol
Atoms
Atomic Weight
Mass Contribution ( g/mol )
Mass Fraction (%)
Carbon
C
8
12.011
96.088
40.42%
Hydrogen
H
12
1.008
12.096
5.09%
Nitrogen
N
1
14.007
14.007
5.89%
Oxygen
O
3
15.999
47.997
20.19%
Sulfur
S
1
32.065
32.065
13.49%
Chlorine
Cl
1
35.450
35.450
14.91%
Total
237.703
100.00%
Stoichiometric Significance in Synthetic Workflows
In drug development and dye manufacturing, 2-(4-Aminobenzenesulfonyl)ethan-1-ol HCl is rarely the final product. It is typically subjected to esterification followed by elimination to form a highly reactive vinyl sulfone .
Causality in Experimental Design:
Because the starting material is an HCl salt, the first step in any base-catalyzed elimination or nucleophilic substitution must include an additional equivalent of base (e.g., NaOH or Na₂CO₃) strictly to neutralize the hydrochloride counter-ion. If exactly 1.0 equivalent of base is used intending to drive the elimination step, the reaction will stall, as the base will be entirely consumed neutralizing the HCl.
Fig 1. Stoichiometric activation pathway of 2-(4-Aminobenzenesulfonyl)ethan-1-ol to vinyl sulfone.
Self-Validating Analytical Protocol: LC-HRMS
To verify the integrity and exact molecular weight of the compound in a laboratory setting, High-Resolution Mass Spectrometry (HRMS) coupled with Liquid Chromatography (LC) is the gold standard.
Causality & Design Rationale:
The highly polar nature of the sulfonyl and hydroxyl groups dictates the use of a reverse-phase C18 column with a highly aqueous starting mobile phase. We utilize 0.1% Formic Acid to ensure the primary aniline group is fully protonated. In Positive Electrospray Ionization (ESI+), the non-covalent HCl bond dissociates entirely; therefore, the mass spectrometer will detect the protonated free base [M+H]+ at m/z 202.0532 , not the salt.
Step-by-Step Methodology
Sample Preparation:
Weigh exactly 1.00 mg of 2-(4-Aminobenzenesulfonyl)ethan-1-ol HCl.
Dissolve in 1.0 mL of LC-MS grade 50:50 Methanol/Water.
Self-Validation: This solvent ratio ensures complete dissolution of the salt while matching the initial mobile phase polarity to prevent chromatographic peak distortion (fronting).
Chromatographic Separation:
Inject 2 µL onto a C18 UHPLC column (e.g., 2.1 x 50 mm, 1.7 µm).
Run a gradient from 5% B to 95% B over 5 minutes.
Mobile Phase A: H₂O + 0.1% Formic Acid.
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
Ionization (ESI+):
Set capillary voltage to 3.0 kV and desolvation temperature to 350°C.
Rationale: The primary amine readily accepts a proton, yielding a robust [M+H]+ signal.
HRMS Detection:
Scan m/z 50 to 500 using a Time-of-Flight (TOF) analyzer with an internal lock-mass calibrant (e.g., Leucine Enkephalin) infused simultaneously.
Data Validation (Isotope Matching):
Extract the chromatogram at m/z 202.0532 .
Critical Check: Verify the presence of the M+2 isotope peak at m/z 204.0490. This peak should have a relative abundance of ~4.5% corresponding to the natural ³⁴S isotope, confirming the presence of the sulfonyl group and eliminating isobaric false positives.
Fig 2. Self-validating LC-HRMS analytical workflow for exact mass confirmation.
References
American Elements. "2-(4-aminobenzenesulfonyl)ethan-1-ol | CAS 5246-58-2." American Elements Catalog. URL: [Link]
ResearchGate. "Peroxymonosulfate enhanced photocatalytic degradation of Reactive Black 5 by ZnO-GAC: Key influencing factors, stability and response surface approach." ResearchGate Publications. URL: [Link]
Exploratory
Comprehensive Technical Guide to 4-(2-Hydroxyethylsulfonyl)aniline Hydrochloride: Nomenclature, Synonyms, and Synthetic Workflows
Executive Summary As a Senior Application Scientist, navigating the complex landscape of chemical nomenclature is critical for ensuring reproducibility in organic synthesis and drug development. 4-(2-Hydroxyethylsulfonyl...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
As a Senior Application Scientist, navigating the complex landscape of chemical nomenclature is critical for ensuring reproducibility in organic synthesis and drug development. 4-(2-Hydroxyethylsulfonyl)aniline hydrochloride is a highly versatile aromatic compound that serves as a foundational building block in the synthesis of reactive dyes and pharmaceutical intermediates.
This whitepaper provides an in-depth analysis of the compound’s synonym mapping, physicochemical properties, and field-proven experimental workflows. By emphasizing the causality behind protocol design and integrating self-validating experimental systems, this guide ensures high-yield, reproducible outcomes for researchers and development professionals.
Chemical Nomenclature and Synonym Mapping
The chemical literature often references this compound under various synonyms, which can create procurement and experimental discrepancies. The divergence in nomenclature arises from whether the IUPAC naming prioritizes the aniline core or the ethanol backbone.
The free base form of the compound is registered under CAS 5246-58-2 [1]. However, in industrial and laboratory settings, the hydrochloride salt (CAS 4229-23-6 ) is preferred due to its vastly superior aqueous solubility, which is a prerequisite for efficient diazotization[2][3].
Quantitative Data & Structural Synonyms
The following table consolidates the quantitative specifications and primary synonyms to ensure accurate material sourcing[2][3][4]:
Note: When sourcing materials for aqueous reactions, explicitly verifying the CAS number (4229-23-6) ensures you are receiving the hydrochloride salt rather than the less soluble free base[3].
Mechanistic Role in Organic Synthesis
The primary utility of 4-(2-Hydroxyethylsulfonyl)aniline hydrochloride lies in its role as a diazo component[5]. The molecule features two critical functional groups:
The Primary Aromatic Amine: Susceptible to diazotization, allowing it to act as a powerful electrophile in azo coupling reactions[6].
The Beta-Hydroxyethylsulfonyl Group: Under alkaline conditions, this group undergoes an elimination reaction to form a highly reactive vinyl sulfone moiety. This vinyl sulfone is the active "reactive" center that forms covalent bonds with nucleophiles, such as the hydroxyl groups in cellulose fibers or specific amino acid residues in bioconjugation applications.
Experimental Workflow: Diazotization and Azo Coupling
To achieve high yields, the synthesis protocol must be treated as a highly controlled, self-validating system. The following step-by-step methodology details the synthesis of a reactive azo dye using 4-(2-Hydroxyethylsulfonyl)aniline hydrochloride and H-acid (1-amino-8-hydroxynaphthalene-3,6-disulfonic acid)[6].
Phase 1: Solubilization & Acidification
Apparatus Setup: Equip a three-necked round-bottom flask with a mechanical stirrer, a calibrated internal thermometer, and an addition funnel.
Solubilization: Suspend 1 molar equivalent of 2-(4-Aminobenzenesulfonyl)ethan-1-ol hydrochloride (CAS 4229-23-6) in deionized water[3].
Acidification: Add a standardized volume of concentrated hydrochloric acid (37%). Causality: While the compound is already a hydrochloride salt, excess acidic media is required to generate the necessary nitrous acid in situ during the next step[6].
Thermal Control: Submerge the flask in an ice-salt bath and cool the matrix to 0–5 °C [6].
Phase 2: Diazotization (Temperature Critical)
Reagent Preparation: Prepare a concentrated aqueous solution of sodium nitrite (NaNO2).
Addition: Add the NaNO2 solution dropwise to the acidic amine mixture.
Causality: The conversion of the primary amine to a diazonium salt is exothermic. The diazonium salt of 4-(2-Hydroxyethylsulfonyl)aniline is thermodynamically unstable. Exceeding 5 °C will cause the intermediate to spontaneously decompose (evolving nitrogen gas and forming an inactive phenol derivative), which irreversibly destroys the yield[6].
Maturation: Stir the mixture continuously for 30–60 minutes while strictly maintaining the 0–5 °C temperature[6].
Self-Validation System: Apply a drop of the reaction mixture to starch-iodide paper.
Validation Logic: This acts as an immediate redox indicator. A blue-black color change confirms the presence of a slight excess of nitrous acid. This proves that the stoichiometric conversion of the amine is complete, validating the reaction endpoint without the need for complex chromatographic analysis[6].
Phase 3: Azo Coupling
Coupling Preparation: In a separate vessel, dissolve 1 molar equivalent of H-acid in water. Adjust the pH to 7.0–7.5 using a sodium carbonate solution, and cool to 0–5 °C[6].
Electrophilic Addition: Slowly transfer the cold diazonium salt solution into the H-acid solution.
pH and Thermal Maintenance: Maintain the internal temperature between 5–10 °C. Continuously monitor and adjust the pH to remain between 7.0–8.0 via the dropwise addition of sodium carbonate[6].
Isolation: Stir for 2–4 hours, allowing the system to gradually reach room temperature. Precipitate the synthesized reactive azo dye by adding sodium chloride (salting out) and isolate via vacuum filtration[6].
Workflow Visualization
Fig 1: Diazotization and azo coupling workflow for the target amine.
Troubleshooting & Quality Control
When utilizing 2-(4-Aminobenzenesulfonyl)ethan-1-ol hydrochloride, researchers frequently encounter specific failure modes. Addressing these requires a fundamental understanding of the molecule's physical chemistry[6].
Issue: Low Yield of the Target Azo Dye
Root Cause 1 - Incomplete Diazotization: If the starch-iodide paper does not turn blue-black, the amine has not fully converted. Solution: Ensure the initial solubilization was complete and verify the potency of the NaNO2 reagent[6].
Root Cause 2 - Thermal Degradation: If the yield is low despite a positive starch-iodide test, the diazonium salt likely degraded before coupling. Solution: Verify that the internal temperature of the reaction matrix never exceeded 5 °C during the transfer to the coupling component[6].
Root Cause 3 - Improper pH during Coupling: Azo coupling with H-acid requires a specific pH window (7.0–8.0) to activate the coupling site. Solution: Use a calibrated pH meter rather than universal indicator paper to ensure the sodium carbonate buffering is precise[6].
References
Title: 4229-23-6 | 2-(4-aminobenzenesulfonyl)ethan-1-ol hydrochloride
Source: AA Blocks
URL: [Link]
Comprehensive Technical Guide on the Acid Dissociation Constant (pKa) of p-Aminophenyl β-Hydroxyethyl Sulfone
Executive Summary Understanding the acid dissociation constant (pKa) of p-aminophenyl β-hydroxyethyl sulfone (CAS: 5246-58-2) [1]—often referred to in its esterified form as "Parabase"—is critical for optimizing its reac...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Understanding the acid dissociation constant (pKa) of p-aminophenyl β-hydroxyethyl sulfone (CAS: 5246-58-2) [1]—often referred to in its esterified form as "Parabase"—is critical for optimizing its reactivity in dye synthesis and evaluating its pharmacokinetic profile in drug development. This whitepaper provides an in-depth mechanistic analysis of its acid-base equilibria, predictive pKa modeling based on Hammett parameters, and a self-validating experimental protocol for empirical determination.
Chemical Identity & Structural Mechanics
p-Aminophenyl β-hydroxyethyl sulfone possesses two distinct functional groups capable of ionization:
The Aliphatic Hydroxyl Group (-OH): With a pKa > 14, this group remains un-ionized under standard physiological and industrial aqueous conditions.
The Primary Aromatic Amine (-NH₂): This is the primary basic center of the molecule. Its conjugate acid pKa dictates the molecule's nucleophilicity and solubility across different pH gradients.
The fundamental pKa of an unsubstituted aniline nitrogen is approximately 4.60. However, the presence of the para-substituted β-hydroxyethyl sulfone group drastically alters the electron density of the aromatic ring. The sulfone moiety (-SO₂R) is a powerful electron-withdrawing group (EWG) that pulls electron density away from the amine nitrogen through both inductive and resonance effects. This electron depletion severely destabilizes the positively charged conjugate acid (-NH₃⁺), making it highly prone to releasing a proton, thereby drastically lowering the pKa.
Figure 1: Mechanistic pathway of pKa depression in p-aminophenyl β-hydroxyethyl sulfone.
Theoretical Framework: pKa Prediction & Analog Comparison
Because experimental pKa values for highly specific industrial intermediates can be scarce, we rely on structural analogs and the Hammett equation to establish a highly accurate predictive range.
The Hammett constant (
σp
) for a para-methylsulfonyl group (-SO₂CH₃) is +0.72, indicating strong electron withdrawal. Substituting the methyl group with a β-hydroxyethyl group (-SO₂CH₂CH₂OH) introduces negligible changes to the electronic effect transmitted through the sulfone sulfur. Therefore, the pKa of p-aminophenyl β-hydroxyethyl sulfone is nearly identical to that of 4-(methylsulfonyl)aniline (CAS: 5470-49-5) [2].
Empirical data from the ozonation kinetics of pharmaceuticals demonstrates that the aniline moiety in 4-(methylsulfonyl)aniline has a measured pKa of 1.5 [3]. Similarly, the structurally related sulfonamide drug sulfamethoxazole exhibits an aniline pKa of 1.7 [3].
Quantitative Data Summary
The following table summarizes the comparative pKa values, demonstrating the profound impact of the para-sulfone group.
Compound
Substituent
Hammett Constant (
σp
)
Experimental pKa
Reference
Aniline
None (-H)
0.00
4.60
Standard
Sulfamethoxazole (aniline moiety)
-SO₂NHR
~0.65
1.70
Dodd et al. [3]
4-Aminophenyl methyl sulfone
-SO₂CH₃
0.72
~1.50
Dodd et al. [3]
p-Aminophenyl β-hydroxyethyl sulfone
-SO₂CH₂CH₂OH
~0.72
1.50 - 1.70 (Predicted)
Derived
Experimental Methodologies for pKa Determination
To empirically validate a pKa in the 1.5–1.7 range, Potentiometric Titration is fundamentally inadequate . At pH levels below 2.0, the massive concentration of hydronium ions (
H3O+
) required to drive the equilibrium masks the minute proton consumption of the analyte, leading to severe signal-to-noise degradation and glass electrode alkaline/acid errors.
Instead, UV-Vis Spectrophotometric Titration is the gold standard. Causality: Protonation of the amine nitrogen ties up its lone pair, breaking its conjugation with the aromatic
π
-system. This structural shift causes a massive hypsochromic (blue) shift in the UV absorption spectrum, allowing for precise tracking of the ionization state independent of background hydronium concentration.
Figure 2: Step-by-step UV-Vis spectrophotometric workflow for low-pKa determination.
Stock Preparation: Dissolve p-aminophenyl β-hydroxyethyl sulfone in a minimal volume of methanol, diluting to a final working concentration of
∼10−4
M in deionized water.
Buffer Series Formulation: Because the predicted pKa is ~1.5, prepare a series of precisely calibrated HCl/KCl buffers ranging from pH 0.5 to 3.5 (capturing
±2
pH units around the expected pKa to ensure full sigmoidal curve capture).
Spectral Acquisition: Record the UV-Vis spectra (200–400 nm) of the analyte in each buffer solution at a constant temperature (e.g., 25.0 ± 0.1 °C).
System Self-Validation (Crucial Step): Overlay the spectra to identify an isosbestic point (a specific wavelength where total absorbance remains constant across all pH values). Causality: The presence of a sharp isosbestic point is a self-validating metric; it proves that the system is a strict two-state equilibrium (protonated vs. unprotonated) with no degradation, aggregation, or side reactions occurring at highly acidic pHs. If the isosbestic point drifts, the assay is invalid and must be restarted.
Data Analysis: Plot the absorbance at the wavelength of maximum difference (
λmax
) against the pH. Fit the resulting sigmoidal curve to the Henderson-Hasselbalch equation to extract the exact pKa.
Practical Implications in Dye Chemistry and Pharmacology
The exceptionally low pKa (~1.5) of the aniline group has profound industrial and biological implications.
Reactive Dye Synthesis: In the production of vinyl sulfone dyes (where the molecule is often first converted to a sulfate ester, CAS: 2494-89-5[4]), the low pKa ensures that the primary amine remains completely unprotonated (and thus highly nucleophilic) at neutral and even mildly acidic pH levels. This allows for efficient diazotization or coupling reactions without the need for extreme alkaline conditions.
Pharmacokinetics: If utilized as a scaffold in drug design, the low pKa guarantees that the amine will not be protonated at physiological pH (7.4) or even in the acidic environment of the stomach (pH ~1.5–3.5). This neutral state facilitates passive membrane permeability and high oral bioavailability, a trait shared with many modern sulfonamide antibiotics.
References
National Center for Biotechnology Information (NIH). "PubChem Compound Summary for CID 79617, 4-(Methylsulfonyl)aniline". PubChem. Available at:[Link]
Dodd, M. C., et al. "Chemistry of ozone in Water and Wastewater treatment" (Chapter 8: Nitrogen-containing compounds, p. 157). IWA Publishing. Available at:[Link]
LookChem. "2-[(4-Aminophenyl)sulfonyl]ethyl hydrogen sulfate CAS 2494-89-5". LookChem Chemical Database. Available at:[Link]
Exploratory
The Chemical Stability of Sulfonyl Ethanolamine Salts: A Comprehensive Technical Guide for Formulation and Drug Development
Executive Summary The selection of an optimal counterion is a critical inflection point in the development of sulfonyl- and sulfonamide-containing active pharmaceutical ingredients (APIs) and industrial surfactants. Etha...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The selection of an optimal counterion is a critical inflection point in the development of sulfonyl- and sulfonamide-containing active pharmaceutical ingredients (APIs) and industrial surfactants. Ethanolamine (monoethanolamine) has emerged as a highly effective counterion, yielding sulfonyl ethanolamine salts that exhibit superior aqueous solubility, enhanced membrane permeability, and favorable solid-state properties compared to traditional sodium or ammonium salts1[1].
However, the chemical stability of these salts is governed by a complex interplay of pH-dependent hydrolysis, hydrogen-bond network integrity, and hygroscopicity. This whitepaper provides an in-depth mechanistic analysis of the chemical stability of sulfonyl ethanolamine salts, offering researchers and formulation scientists field-proven, self-validating protocols to accurately profile and mitigate degradation.
Mechanistic Foundations of Chemical Stability
Ionic Interactions and the Hydrogen-Bonding Network
The stability of a sulfonyl ethanolamine salt is fundamentally dictated by its crystal lattice energy and solvation dynamics. Ethanolamine (
NH2CH2CH2OH
) is a unique counterion because it possesses both a primary amine capable of protonation (pKa ~9.5) and a terminal hydroxyl group. In the solid state, the protonated ethanolammonium cation forms a robust three-dimensional hydrogen-bonded network with the oxygen atoms of the sulfonyl group (
R−SO2−O−
or
R−SO2−N−−R′
). This network significantly elevates the melting point and thermal stability of the salt compared to the free acid 2[2].
pH-Dependent Hydrolytic Degradation
In aqueous environments, the stability of these salts is highly pH-dependent. Because ethanolamine is a weak base and sulfonic acids are strong acids, their resulting salts undergo partial hydrolysis in solution, often rendering the microenvironment slightly acidic3[3].
Causality of Cleavage: Under strongly acidic conditions (pH < 4), the sulfonate or sulfonamide group becomes protonated. This protonation withdraws electron density from the adjacent S-C or S-N bond, lowering the activation energy required for nucleophilic attack by water. Consequently, acidic conditions accelerate the hydrolytic cleavage of the sulfonyl group. Conversely, maintaining a neutral to slightly alkaline pH (pH 7–9) suppresses this protonation, maximizing the chemical half-life of the molecule in solution4[4].
Polymorphism and Hydrate Formation
The hydroxyl group of ethanolamine acts as an excellent hydrogen-bond donor and acceptor for atmospheric moisture. While this increases aqueous solubility, it also makes the salt prone to hydrate formation. If a hydrate is exposed to fluctuating humidity, it can undergo repeated hydration/dehydration cycles, leading to lattice expansion and contraction. This physical instability can induce polymorphic transformations, which indirectly impact chemical stability by increasing the specific surface area available for oxidative or hydrolytic degradation.
Fig 1. Primary degradation pathways of sulfonyl ethanolamine salts under environmental stress.
Comparative Stability Profiles
To contextualize the performance of ethanolamine salts, we must evaluate them against alternative counterions. The data below synthesizes typical physicochemical behaviors observed in pharmaceutical sulfonamides and industrial alkylbenzene sulfonates5[5].
Salt Form
Aqueous Solubility (mg/mL)
Melting Point (°C)
Hydrolytic Half-Life (pH 4.0, 50°C)
Hygroscopicity (ΔWt at 80% RH)
Free Sulfonamide/Acid
< 0.1 (Poor)
180 - 210
> 30 Days (Suspension)
< 0.5% (Non-hygroscopic)
Sodium Salt
15 - 30 (Moderate)
> 250 (Decomposes)
~ 12 Days
2.0 - 5.0% (Slightly hygroscopic)
Ammonium Salt
5 - 10 (Low)
150 - 170
~ 8 Days (Ammonia loss)
1.0 - 3.0% (Slightly hygroscopic)
Ethanolamine Salt
> 100 (Excellent)
140 - 160
~ 14 Days
5.0 - 12.0% (Hygroscopic)
Note: Ethanolamine salts provide a massive solubility advantage, making them ideal for liquid formulations and injectables, provided the pH is carefully buffered to mitigate the moderate hydrolytic risk.
Experimental Workflows for Stability Profiling
To accurately assess the stability of a sulfonyl ethanolamine salt, scientists must employ self-validating protocols. A self-validating system uses orthogonal analytical techniques to ensure that an artifact of the method is not misinterpreted as a property of the molecule.
Protocol 1: pH-Dependent Solution Stability and Hydrolysis Kinetics
Objective: Determine the degradation rate constants (
k
) and activation energy (
Ea
) of the sulfonyl group in aqueous media.
Buffer Preparation: Prepare three buffer solutions at pH 2.0 (Phosphate), pH 7.4 (Phosphate), and pH 9.0 (Borate).
Causality: We strictly avoid acetate buffers at pH 4.0 because the acetate anion can act as a general base catalyst, artificially accelerating the hydrolysis of the sulfonyl group. Phosphate is non-nucleophilic, ensuring the observed degradation is purely pH-driven.
Sample Spiking: Dissolve the sulfonyl ethanolamine salt to a concentration of 1.0 mg/mL in each buffer.
Thermal Stressing: Aliquot the solutions into sealed amber vials. Incubate in light-protected chambers at 25°C, 40°C, and 60°C.
Orthogonal Sampling (HPLC-UV & LC-MS): Pull samples at 0, 24, 72, 168, and 336 hours. Quench the reaction by diluting 1:1 with cold acetonitrile.
Self-Validation: Analyze the samples using HPLC-UV for quantitative mass balance (ensuring the loss of the parent peak equals the sum of the degradant peaks). Simultaneously, route the flow to a Mass Spectrometer (LC-MS) to confirm the molecular weight of the degradants. If mass balance is <98%, it indicates volatile degradants or precipitation, prompting an immediate protocol adjustment.
Kinetic Modeling: Plot
ln(Concentration)
vs. Time to determine the pseudo-first-order rate constant (
k
). Use the Arrhenius equation across the three temperatures to calculate the shelf-life at 25°C.
Protocol 2: Solid-State Thermal and Hygroscopic Profiling
Objective: Differentiate between chemical decomposition, polymorphic melting, and hydrate desolvation.
Dynamic Vapor Sorption (DVS): Subject 10 mg of the salt to a humidity cycle from 0% to 90% RH (stepwise 10% increments) at 25°C.
Causality: The ethanolamine counterion is prone to deliquescence. DVS maps the exact RH threshold where the salt transitions from a crystalline solid to a saturated solution, dictating the required moisture-barrier packaging for the final drug product.
Coupled TGA-DSC Analysis: Place 5 mg of the sample in an aluminum pan. Heat from 25°C to 300°C at 10°C/min under a dry nitrogen purge (50 mL/min).
Self-Validation: This is the core of solid-state trustworthiness. If the Differential Scanning Calorimetry (DSC) shows an endothermic peak at 80°C, we look at the Thermogravimetric Analysis (TGA). If TGA shows a corresponding weight loss of ~4.5%, we definitively identify the event as the desolvation of a monohydrate. If TGA shows no weight loss, the DSC peak is a polymorphic transition. This orthogonal cross-check prevents the mischaracterization of physical phase changes as chemical degradation.
Fig 2. Self-validating experimental workflow for chemical and physical stability profiling.
Formulation Strategies to Enhance Stability
When a sulfonyl ethanolamine salt exhibits suboptimal stability during profiling, formulation scientists must intervene.
Lyophilization: For highly hydrolytically unstable salts, formulating as a lyophilized powder for reconstitution removes the aqueous vector entirely.
Microenvironmental pH Control: In solid oral dosage forms, incorporating alkalizing excipients (e.g., sodium carbonate or meglumine) prevents the microenvironment from dropping below pH 6.0 upon dissolution, protecting the sulfonyl bond from acid-catalyzed cleavage.
Co-Solvent Systems: For injectables, utilizing co-solvents like propylene glycol or N-methylpyrrolidone reduces the dielectric constant of the vehicle, which kinetically slows down the nucleophilic attack of water on the sulfonyl group4[4].
References
Title: Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations
Source: National Institutes of Health (NIH) / PMC
URL: [Link]
Title: EP1904490A1 - Ethanolamine salt of n-(3-methoxy-5-methylpyrazin-2yl)-2-(4-[1,3,4-oxadiazol-2-yl]phenyl)
Title: Intermolecular interaction as a direct measure of water solubility advantage of meloxicam cocrystalized with carboxylic acids
Source: National Institutes of Health (NIH) / PMC
URL: [Link]
Title: EP0021847B1 - Long acting sulfonamide injectable compositions
Source: Google Patents / European Patent Office
URL
Synthesis of vinyl sulfone dyes from 2-(4-Aminobenzenesulfonyl)ethanol
Application Note: Synthesis and Mechanistic Evaluation of Vinyl Sulfone Reactive Dyes from 2-(4-Aminobenzenesulfonyl)ethanol Executive Overview Vinyl sulfone (VS) reactive dyes represent a critical class of colorants and...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Synthesis and Mechanistic Evaluation of Vinyl Sulfone Reactive Dyes from 2-(4-Aminobenzenesulfonyl)ethanol
Executive Overview
Vinyl sulfone (VS) reactive dyes represent a critical class of colorants and bioconjugation agents utilized extensively in textile engineering and macromolecular labeling. Their defining characteristic is the ability to form highly stable, covalent ether bonds with nucleophilic substrates (such as the hydroxyl groups of cellulose or the amine groups of proteins)[1]. The foundational precursor for this chemistry is 2-(4-Aminobenzenesulfonyl)ethanol (commonly referred to as the "para-base").
This application note provides a comprehensive, self-validating methodology for the transformation of 2-(4-Aminobenzenesulfonyl)ethanol into a functional vinyl sulfone reactive dye. By detailing the causality behind each synthetic phase—esterification, diazotization, and azo coupling—this guide serves as a robust framework for researchers and chemical engineers optimizing dye synthesis or developing novel bioconjugation probes.
Mechanistic Rationale & Causality
The synthesis and application of VS dyes rely on a sequence of precise electrophilic and nucleophilic transformations.
Why Esterification?
The primary hydroxyl group in 2-(4-Aminobenzenesulfonyl)ethanol is a notoriously poor leaving group. Direct elimination to form a vinyl group is thermodynamically unfavorable under standard dyeing conditions. By reacting the precursor with concentrated sulfuric acid, the hydroxyl group is converted into a sulfate ester (forming 4-(β-sulfatoethylsulfonyl)aniline). The sulfate group (
−OSO3H
) is an excellent leaving group, which primes the molecule for the subsequent activation step[1].
Activation and Fixation (The Michael Addition)
The dye is synthesized and stored in its stable sulfatoethylsulfone form. Activation occurs strictly at the point of application. Upon the introduction of an alkali (pH > 10), the molecule undergoes a base-catalyzed
β
-elimination, shedding the sulfate group to generate the highly electrophilic vinyl sulfone moiety (
−SO2−CH=CH2
)[1]. This Michael acceptor then undergoes nucleophilic addition with the target substrate (e.g., cellulose
−OH
), forming a permanent covalent ether bond[2]. A competing hydrolysis reaction with water is the primary cause of yield loss, necessitating strict pH and temperature control.
Mechanism of alkaline activation and competitive fixation versus hydrolysis.
Synthetic Workflows & Self-Validating Protocols
The transformation of the para-base into a reactive dye involves three distinct synthetic phases.
Chemical synthesis workflow of vinyl sulfone dyes from the para-base precursor.
Phase 1: Esterification of the Para-Base
Objective: Convert the hydroxyl group into a sulfate ester leaving group.
Dispersion: Charge a reactor with concentrated sulfuric acid (100% or oleum). Under continuous stirring, slowly add 1 molar equivalent of 2-(4-Aminobenzenesulfonyl)ethanol. Maintain the temperature between 60–90 °C to ensure uniform dispersion[3].
Sulfonation/Esterification: Gradually elevate the reactor temperature to 120–130 °C. Maintain this temperature for 8 hours. The high thermal energy is required to drive the esterification to completion[3].
Hydrolysis of Byproducts: Cool the mixture to 60 °C. Carefully add water dropwise (highly exothermic), then heat to 100–110 °C. This step hydrolyzes any unwanted N-sulfonated byproducts back to the free amine.
Isolation: Cool the mixture to 10 °C to precipitate the 4-(β-sulfatoethylsulfonyl)aniline. Filter and dry the white solid.
Validation Checkpoint: Perform HPLC analysis on the dried product. The reaction is validated as complete only when unreacted 2-(4-Aminobenzenesulfonyl)ethanol is
≤
0.5%[3].
Phase 2: Diazotization
Objective: Convert the aromatic amine into a reactive diazonium electrophile.
Acidic Dissolution: Suspend the isolated 4-(β-sulfatoethylsulfonyl)aniline in a mixture of ice-water and 37% Hydrochloric acid[4].
Nitrosation: Cool the reaction vessel to 0–5 °C using an ice-salt bath. Causality Note: Diazonium salts are highly unstable and will violently decompose into phenols and nitrogen gas at temperatures above 5 °C[5]. Slowly add an aqueous solution of Sodium Nitrite (
NaNO2
) dropwise.
Nitrite Quenching: After 60 minutes of stirring, add a small amount of Sulfamic acid (
H3NSO3
)[2]. Causality Note: Excess nitrous acid must be destroyed; otherwise, it will oxidize the coupling component in the next step, leading to severe impurity profiles and dull dye shades[5].
Validation Checkpoint: Before adding sulfamic acid, spot the solution on starch-iodide paper; an immediate blue-black color validates the presence of the necessary excess
HNO2
[4]. After adding sulfamic acid, a second starch-iodide test must yield no color change, validating complete quenching.
Phase 3: Azo Coupling (Example using H-Acid)
Objective: Couple the diazonium salt with a chromophore to generate the azo dye.
Preparation of the Coupler: Dissolve 1 molar equivalent of H-acid (1-amino-8-hydroxynaphthalene-3,6-disulfonic acid) in water. Adjust the pH to 7.0–7.5 using Sodium Carbonate (
Na2CO3
) and cool to 0–5 °C[4].
Electrophilic Aromatic Substitution: Slowly add the cold diazonium salt solution to the H-acid solution. The pH will drop as the reaction releases protons.
pH Maintenance: Continuously add
Na2CO3
to maintain the pH strictly between 7.0–8.0[4]. Causality Note: If the pH drops below 7.0, the nucleophilicity of the H-acid decreases, stalling the reaction. If the pH exceeds 8.0, the diazonium salt may undergo premature degradation.
Isolation: Stir for 2–4 hours, allowing the solution to reach room temperature. Precipitate the final dye by salting out with Sodium Chloride. Filter, wash with brine, and dry at 60 °C[4].
Validation Checkpoint: Monitor the reaction via TLC or UV-Vis spectrophotometry. The reaction is validated when the diazonium salt is completely consumed and a stable
λmax
corresponding to the azo chromophore is established.
Quantitative Data Summaries
To ensure reproducibility, the critical parameters and physicochemical properties of the intermediates are summarized below.
Table 1: Physicochemical Properties of Intermediates
Compound
Molecular Weight
Function in Synthesis
Key Characteristic
2-(4-Aminobenzenesulfonyl)ethanol
201.24 g/mol
Starting Material
Contains a poor leaving group (-OH)
4-(β-Sulfatoethylsulfonyl)aniline
281.30 g/mol
Reactive Precursor
Contains an excellent leaving group (-OSO
3
H)
Diazonium Salt Intermediate
292.76 g/mol
Electrophile
Highly unstable; decomposes > 5 °C
Vinyl Sulfone Reactive Dye
Variable
Colorant & Binder
Forms covalent ether bonds via Michael addition
Table 2: Critical Process Parameters (CPPs)
Reaction Phase
Temperature
pH Range
Critical Control Point (CCP)
Esterification
120–130 °C
< 1.0
Unreacted base precursor
≤
0.5% (HPLC)
Diazotization
0–5 °C
1.0–2.0
Positive starch-iodide test (Blue-Black)
Nitrite Quenching
0–5 °C
1.0–2.0
Negative starch-iodide test (No color change)
Azo Coupling
5–10 °C
7.0–8.0
Stable
λmax
formation; TLC confirmation
References
Synthesis of Vinylsulfone Based Poly Anchor Reactive Dyes and their Applications on Cotton Fabric. Asianpubs. [Link]
NL2018826B1 - One-pot synthesis of reactive deep black.
CN101633631B - Method for synthesizing sulfonated para-ester.
Application Note: Protocol for the Sulfato-Esterification of 4-Aminophenyl β-Hydroxyethyl Sulfone
Target Audience: Chemical Researchers, Process Scientists, and Drug Development Professionals Compound Focus: 2-[(4-Aminophenyl)sulfonyl]ethyl hydrogen sulfate (CAS: 2494-89-5) Introduction & Mechanistic Overview The com...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Chemical Researchers, Process Scientists, and Drug Development Professionals
Compound Focus: 2-[(4-Aminophenyl)sulfonyl]ethyl hydrogen sulfate (CAS: 2494-89-5)
Introduction & Mechanistic Overview
The compound 4-aminophenyl β-hydroxyethyl sulfone is a critical intermediate in the synthesis of vinyl sulfone reactive dyes and targeted pharmaceutical agents. To activate the β-hydroxyethyl group for subsequent elimination or coupling reactions, it must be converted into a suitable leaving group. The industry standard is sulfato-esterification, yielding 2-[(4-aminophenyl)sulfonyl]ethyl hydrogen sulfate (commonly referred to as "para-ester") [1[1]].
Historically, this esterification was achieved using a large excess of chlorosulfonic acid, which resulted in significant environmental waste, severe equipment corrosion, and poor atom economy [2[2]]. Modern, optimized protocols utilize 100% sulfuric acid as both the solvent and the sulfating agent. This application note details a high-yield, self-validating protocol engineered to minimize byproducts (such as ring-sulfonated impurities) while maximizing esterification efficiency [3[3]].
Process Workflow Visualization
Figure 1: Experimental workflow for the sulfato-esterification process.
Materials and Reagents
Reagent / Material
Specification
Function in Protocol
4-Aminophenyl β-hydroxyethyl sulfone
>98% Purity, dry powder
Primary substrate.
Sulfuric Acid
100% (or slight oleum)
Sulfating agent and reaction medium.
Ice / Deionized Water
0°C – 5°C
Quenching medium; drives precipitation.
Sodium Carbonate (Optional)
10% Aqueous Solution
For downstream neutralization if required.
Step-by-Step Experimental Protocol
Step 1: Reactor Preparation and Substrate Addition
Charge a dry, multi-necked glass reactor equipped with a mechanical stirrer, thermometer, and dropping funnel with 1.05 molar equivalents of 100% sulfuric acid.
Begin vigorous stirring and slowly add 1.0 molar equivalent of 4-aminophenyl β-hydroxyethyl sulfone in small portions.
Temperature Control: Maintain the internal temperature below 40°C during addition using an external ice bath.
Scientific Rationale: The initial mixing is highly exothermic due to the protonation of the primary amine (forming the anilinium salt) and the heat of mixing. Uncontrolled exotherms at this stage can lead to premature, undesired electrophilic aromatic sulfonation of the benzene ring. Using exactly 100% sulfuric acid ensures that no water is introduced, which would otherwise shift the esterification equilibrium backward [4[4]].
Step 2: Thermal Esterification
Once addition is complete, gradually raise the internal temperature to 110°C – 130°C .
Maintain this temperature for 1 to 2 hours under continuous stirring.
Scientific Rationale: Esterification of the primary alcohol requires significant activation energy. At lower temperatures, the substrate merely exists as the hydrogen sulfate salt. Heating to 110°C–130°C provides the thermodynamic drive for the condensation reaction, forming the covalent sulfate ester bond. Limiting the reaction time to 2 hours prevents thermal degradation and limits the formation of over-sulfated byproducts [4[4]].
Step 3: Quenching and Precipitation
Prepare a separate vessel containing a mixture of crushed ice and deionized water (approximately 2-3 times the mass of the reaction mixture).
Carefully pour the hot reaction mixture into the ice-water mixture under rapid agitation.
Allow the mixture to cool to room temperature (or below 20°C). A fine, off-white precipitate will form.
Scientific Rationale: The product, 2-[(4-aminophenyl)sulfonyl]ethyl hydrogen sulfate, exists as a zwitterion (anilinium cation and sulfate anion) in acidic aqueous conditions. This zwitterionic form has exceptionally low solubility in cold water. Quenching in ice water leverages Le Chatelier's principle and solubility dynamics to rapidly precipitate the product while preventing the acid-catalyzed hydrolysis of the newly formed ester bond [1[1]].
Step 4: Isolation and Vacuum Drying
Isolate the precipitate via vacuum suction filtration.
Wash the filter cake with a minimal amount of ice-cold water to remove residual free sulfuric acid.
Transfer the solid to a vacuum oven and dry at 60°C – 80°C under reduced pressure (600–700 mmHg) until constant weight is achieved.
Scientific Rationale: High-temperature drying in the presence of residual moisture and acid can cause the ester to hydrolyze back to the alcohol. Vacuum drying lowers the boiling point of water, allowing for gentle, low-temperature removal of moisture, thereby preserving the integrity of the sulfate ester [3[3]].
Quantitative Data & Process Optimization
The following table summarizes the shift from legacy chlorosulfonation methods to the modern, optimized sulfuric acid protocol, highlighting the causality behind the improved metrics.
Parameter
Legacy Process (Chlorosulfonation)
Modern Optimized Process (100% H₂SO₄)
Scientific Causality / Effect
Reagent Ratio
Large Excess
1 : 1.05 (Substrate : Acid)
Strict stoichiometric control reduces corrosive waste acid and environmental impact.
Reaction Temp
>150 °C
110 °C – 130 °C
Lower temperature prevents thermal degradation and undesired ring sulfonation.
Reaction Time
4 – 6 hours
1 – 2 hours
Efficient kinetics achieved through optimal acid concentration (100% H₂SO₄).
Drying Temp
>100 °C (Atmospheric)
60 °C – 80 °C (Vacuum)
Prevents thermal hydrolysis of the ester bond during solvent removal.
Overall Yield
~70%
>85% – 95%
Minimized side reactions and optimized zwitterion precipitation.
Analytical Validation (Self-Validating System)
To ensure the protocol is a self-validating system, researchers must employ in-process controls (IPC) and final analytical validations:
In-Process Control (Solubility Test): Before quenching the entire batch, withdraw a 1 mL aliquot and drop it into 10 mL of room-temperature water. If the material dissolves completely, the reaction is incomplete (the starting material salt is highly soluble). If a dense white precipitate forms immediately, the esterification has successfully progressed to the zwitterionic product.
Titration Validation (Amino vs. Ester Value): The final purity is validated by comparing the Amino Value (determined via sodium nitrite diazotization titration) and the Ester Value (determined via alkaline hydrolysis followed by back-titration). A successful, high-purity batch will yield both values at >95.0% , with the difference between the two values being less than 2% [3[3]]. A divergence greater than 2% indicates either incomplete esterification or degradation of the primary amine.
References
Method for preparing 4-aminophenyl-beta-hydroxyethyl sulfone sulfate (CN101255128A). Google Patents.
Production method of aminophenyl-beta-hydroxyethyl sulfone sulfate (CN101525309A). Google Patents.
Process for producing aminophenyl-β-hydroxyethylsulfone (US4612394A). Google Patents.
Cas 2494-89-5, 2-[(4-Aminophenyl)sulfonyl]ethyl hydrogen sulfate. Lookchem.
Application Note: Diazotization of 2-(4-Aminobenzenesulfonyl)ethan-1-ol HCl
Target Audience: Researchers, synthetic chemists, and drug development professionals. Process Focus: Conversion of a primary aromatic amine to a highly reactive diazonium salt intermediate.
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, synthetic chemists, and drug development professionals.
Process Focus: Conversion of a primary aromatic amine to a highly reactive diazonium salt intermediate.
Introduction & Mechanistic Overview
2-(4-Aminobenzenesulfonyl)ethan-1-ol HCl (also known as 4-(2-hydroxyethylsulfonyl)aniline hydrochloride) is a critical electrophilic precursor widely used in the synthesis of vinyl sulfone reactive dyes and pharmaceutical intermediates. Before this molecule can participate in downstream transformations—such as azo coupling, Heck reactions, or Suzuki couplings—its primary aromatic amine must be activated via diazotization[1].
Diazotization is a kinetically and thermodynamically sensitive process. The reaction is typically carried out by treating the amine with nitrous acid (
HNO2
), which is generated in situ by the reaction of sodium nitrite (
NaNO2
) with a strong mineral acid, such as hydrochloric acid[2]. The mechanism relies on the protonation and subsequent dehydration of nitrous acid to yield the highly electrophilic nitrosonium ion (
NO+
), which attacks the amine[3]. Because the resulting diazonium salts are thermally unstable, the entire workflow must be executed under strict environmental controls to prevent decomposition[4].
Process Workflow
The following diagram maps the logical progression and self-validating checkpoints required for a successful diazotization reaction.
Logical workflow and validation checkpoints for the diazotization process.
Materials and Reagents
Table 1: Quantitative Reagent Summary
Reagent
Role
Equivalents
Notes
2-(4-Aminobenzenesulfonyl)ethan-1-ol HCl
Substrate
1.0 eq
Primary aromatic amine precursor.
Hydrochloric Acid (37%)
Acidifier / Catalyst
2.5 – 3.0 eq
Provides the highly acidic medium (pH 1-2).
Sodium Nitrite (
NaNO2
)
Nitrosating Agent
1.05 eq
Generates
HNO2
in situ.
Starch-Iodide Paper
Indicator
N/A
Validates the presence of excess
HNO2
.
Sulfamic Acid (or Urea)
Quenching Agent
As needed
Neutralizes unreacted
HNO2
post-reaction.
Distilled Water / Ice
Solvent / Coolant
Volume dependent
Maintains the critical 0–5 °C environment.
Step-by-Step Experimental Protocol
This protocol is designed as a self-validating system, ensuring that each phase of the reaction provides observable feedback to the scientist.
Step 1: Substrate Preparation and Acidification
Weigh 1.0 molar equivalent of 2-(4-Aminobenzenesulfonyl)ethan-1-ol HCl.
Suspend the substrate in distilled water (approx. 5-10 volumes) in a multi-neck round-bottom flask equipped with a mechanical stirrer and an internal thermometer.
Add 2.5 to 3.0 equivalents of concentrated hydrochloric acid (37%).
Causality: Although the substrate is already an HCl salt, additional acid is mandatory to ensure the reaction medium remains strongly acidic (pH 1-2). This prevents the free amine from attacking the newly formed diazonium salt, which would yield an unreactive and insoluble triazene byproduct[3].
Step 2: Thermal Regulation
Submerge the reaction flask in an ice-salt bath.
Allow the internal temperature to equilibrate strictly to 0–5 °C.
Causality: The diazonium salt of 4-(2-hydroxyethylsulfonyl)aniline is highly unstable at elevated temperatures. Maintaining the temperature below 5 °C is critical to prevent its thermal degradation into a phenol derivative and nitrogen gas[4].
Step 3: Nitrosation
Prepare a 20-30% (w/v) aqueous solution of sodium nitrite (
NaNO2
, 1.05 equivalents).
Using an addition funnel, add the
NaNO2
solution dropwise to the vigorously stirred amine suspension.
Regulate the addition rate to ensure the internal temperature never exceeds 5 °C.
Causality: Sodium nitrite reacts with the aqueous HCl to generate nitrous acid (
HNO2
) in situ, which subsequently dehydrates to form the highly electrophilic nitrosonium ion (
NO+
)[2]. This ion attacks the primary amine to initiate the diazotization cascade.
After the complete addition of
NaNO2
, continue stirring at 0–5 °C for 30–60 minutes.
Spot a drop of the reaction mixture onto starch-iodide paper.
Observation: An immediate blue-black coloration indicates the presence of excess nitrous acid.
Causality: This acts as a self-validating checkpoint. The reaction between nitrous acid and potassium iodide produces iodine (
I2
), which complexes with starch to form a blue color[3]. This confirms that all the primary amine has been consumed and a slight stoichiometric excess of
HNO2
remains. If the paper does not change color, the reaction is incomplete, and additional
NaNO2
must be added[4].
Step 5: Quenching
Once complete conversion is validated, add small aliquots of solid sulfamic acid (or urea) to the reaction mixture.
Stir for 5 minutes and re-test with starch-iodide paper until the blue-black color no longer appears.
Causality: Residual nitrous acid is a strong oxidant. If not neutralized, it will cause deleterious side reactions during the subsequent azo coupling phase or other downstream transformations.
Process Optimization & Troubleshooting
Table 2: Critical Parameters and Corrective Actions
Parameter
Target Condition
Consequence of Deviation
Corrective Action
Temperature
0–5 °C
Decomposition of diazonium salt (
N2
evolution); low yield[4].
Enhance cooling with an ice-salt bath; slow the
NaNO2
addition rate.
pH Level
1.0–2.0
Formation of unwanted triazene byproducts.
Ensure sufficient HCl is added prior to initiating nitrosation.
Nitrite Stoichiometry
Slight Excess
Incomplete conversion of the starting material.
Monitor via starch-iodide test; add
NaNO2
incrementally until positive[4].
Post-Reaction
HNO2
Zero (Quenched)
Oxidation of coupling partners in the next synthetic step.
Add sulfamic acid incrementally until the starch-iodide test is negative.
Ventilation
Fume Hood
Exposure to toxic nitrogen dioxide (
NO2
) gas[2].
Always conduct diazotization reactions in a well-ventilated fume hood[2].
References
Basic Principles, Methods and Application of Diazotization Titration
Pharmaguideline
URL
Diazotisation
Organic Chemistry Portal
URL
Technical Support Center: 4-(2-Hydroxyethylsulfonyl)
Application Note: Synthesis and Isolation of 4-Aminophenyl-β-Sulfatoethylsulfone via Sulfuric Acid Esterification
Target Audience: Chemical Researchers, Process Scientists, and Drug Development Professionals Process Focus: Highly selective O-sulfonation (esterification) of aliphatic hydroxyl groups in the presence of unprotected aro...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Chemical Researchers, Process Scientists, and Drug Development Professionals
Process Focus: Highly selective O-sulfonation (esterification) of aliphatic hydroxyl groups in the presence of unprotected aromatic amines.
Executive Summary
The conversion of 4-aminophenyl-β-hydroxyethylsulfone (commonly referred to as "para-base" or vinyl sulfone base) to its sulfuric acid ester, 4-aminophenyl-β-sulfatoethylsulfone (para-base ester), is a critical synthetic transformation. This intermediate is the foundational precursor for generating vinyl sulfone reactive dyes (e.g., Reactive Blue 19) and functionalized bioconjugation linkers used in drug-protein coupling[1][2]. This application note details a robust, self-validating methodology for the selective O-sulfonation of the substrate using 105% sulfuric acid (oleum), ensuring high yield and purity while completely suppressing unwanted electrophilic aromatic substitution[3][4].
Mechanistic Rationale & Reaction Causality
A common challenge in sulfonation chemistry is controlling regioselectivity, especially when the substrate contains an electron-rich aromatic amine. However, subjecting 4-aminophenyl-β-hydroxyethylsulfone to harsh acidic conditions (130 °C in oleum) exclusively yields the aliphatic sulfate ester without sulfonating the aromatic ring. This selectivity is driven by three synergistic factors:
Amine Protonation (In-situ Protection): Upon introduction to concentrated sulfuric acid, the free aniline group is immediately protonated to form an anilinium ion (Ar-NH₃⁺). This cationic group transforms from an electron-donating, ortho/para-directing group into a strongly electron-withdrawing, meta-directing group.
Sulfone Deactivation: The para-substituted sulfone group (–SO₂–) is inherently electron-withdrawing. The combination of the anilinium ion and the sulfone group renders the aromatic ring exceptionally deactivated toward electrophilic aromatic substitution (EAS).
Thermodynamic Dehydration: With EAS suppressed, the reaction is exclusively directed to the aliphatic primary alcohol. The hydroxyl oxygen acts as a nucleophile, attacking the sulfur trioxide (or protonated sulfuric acid) to form the sulfate ester. The use of 105% sulfuric acid (containing 5% free SO₃) acts as a chemical sink, driving the equilibrium forward by consuming the water byproduct[3][4].
Fig 1. Mechanistic pathway demonstrating high O-sulfonation selectivity via ring deactivation.
Experimental Protocol: Step-by-Step Methodology
This protocol is designed as a self-validating system; the physical changes at each step (exotherm, dissolution, and precipitation) serve as built-in quality control markers.
Preparation: Charge a dry, jacketed glass reactor equipped with a mechanical stirrer and internal temperature probe with 105% sulfuric acid (2.5 molar equivalents relative to the substrate).
Cooling: Circulate coolant to bring the acid temperature to 15–20 °C[4].
Addition: Slowly add 4-aminophenyl-β-hydroxyethylsulfone in small, continuous portions under vigorous stirring.
Causality: The protonation of the amine and the initial solvation are highly exothermic. Controlling the addition rate to keep the internal temperature strictly below 45 °C prevents oxidative degradation of the substrate and avoids localized charring[4].
Phase 2: Thermal Esterification
Heating: Gradually raise the reactor temperature to 130–135 °C over a period of 1 hour.
Incubation: Maintain this temperature (insulation reaction) for exactly 4 hours[4].
Causality: While initial protonation occurs at room temperature, the activation energy required for complete O-sulfonation of the primary alcohol requires elevated thermal input. The 4-hour hold ensures >98% conversion to the sulfate ester.
Phase 3: Quenching & Hydrolysis
Cooling: Ramp down the reactor temperature to 82–85 °C.
Quenching: Slowly introduce the acidic mixture into a secondary vessel containing a calculated volume of ice-water, or carefully add water to the reactor while maintaining the temperature around 80 °C[4].
Causality: Quenching the reaction hydrolyzes any unreacted SO₃. Keeping the quench temperature warm initially prevents the premature precipitation of highly acidic, unfilterable sludge, allowing for a homogeneous dilution.
Phase 4: Salting-Out & Isolation
Dilution: Dilute the hydrolysate further with chilled water.
Salting-Out: Add Potassium Sulfate (K₂SO₄) to the solution to induce salting-out crystallization[4].
Precipitation: Cool the mixture to 0–5 °C and hold for 2 hours under gentle agitation to maximize precipitation.
Filtration: Filter the resulting precipitate and wash the filter cake with a minimal volume of ice-cold brine.
Causality: The zwitterionic product is moderately soluble in water. The common-ion effect introduced by K⁺ and SO₄²⁻ drastically reduces its solubility, ensuring high recovery yields without requiring total solvent evaporation[4].
Fig 2. Experimental workflow for the synthesis of 4-aminophenyl-β-sulfatoethylsulfone.
Quantitative Data & Process Parameters
The following table summarizes the critical stoichiometric and thermodynamic parameters required to achieve optimal yield and purity.
Process Parameter
Value / Condition
Scientific Rationale
Substrate
4-aminophenyl-β-hydroxyethylsulfone
Starting material (Para-base).
Reagent
105% Sulfuric Acid (Oleum)
Dual-action: Esterification agent and chemical dehydrator.
Molar Ratio
1.0 : 2.5 (Substrate : Acid)
Provides sufficient SO₃ to drive equilibrium and acts as the reaction solvent[3].
Addition Temp
< 45 °C
Prevents thermal degradation during the highly exothermic protonation phase[4].
Reaction Temp
130–135 °C
Overcomes the activation energy barrier for complete O-sulfonation[4].
Reaction Time
4 Hours
Statistically validated hold time for >98% conversion.
Precipitation Agent
Potassium Sulfate (K₂SO₄)
Induces salting-out crystallization via the common-ion effect[4].
Quality Control & Downstream Implications
To validate the success of the protocol, HPLC or LC-MS analysis should be performed on the isolated filter cake.
Primary Impurity: Unreacted starting material (indicates insufficient reaction time or degraded oleum).
Alkaline Sensitivity: When utilizing the synthesized 4-aminophenyl-β-sulfatoethylsulfone in downstream applications (such as dye synthesis or bioconjugation), strict pH control is required. Exposure to alkaline conditions (pH > 8) will trigger a β-elimination of the sulfate group, converting the stable ester into the highly reactive vinyl sulfone form[2][5].
References
US3900510A - Sulfuric acid ester of 1-aminobenzene-4-(beta-hydroxyethyl-sulfone)-2-sulfonic acid, the 4-vinylsulfone compound thereof and a process for their preparation. Google Patents. 5
CA1094568A - Process for the preparation of sulfuric acid semi-ester compounds. Google Patents.3
CN105130858B - A kind of process for cleanly preparing of sulfonated para-ester serving as dye intermediate. Google Patents. 4
Remazol dyes represent a premier class of fiber-reactive dyes characterized by their unique
β
-sulfatoethylsulfonyl reactive groups. Unlike halotriazine dyes that rely on nucleophilic substitution, Remazol dyes operate via an elimination-addition mechanism. The synthesis of these dyes fundamentally relies on sulfonyl ethanol intermediates—most notably 4-(2-hydroxyethylsulfonyl)aniline (often referred to as the para-base ester precursor).
As a Senior Application Scientist, it is critical to understand that the structural design of these dyes is a self-validating chemical system. The hydroxyl group on the sulfonyl ethanol intermediate is a poor leaving group. To activate the molecule, the intermediate is subjected to esterification (sulfation) with sulfuric acid, converting the hydroxyl moiety into a
β
-sulfatoethylsulfonyl group[1]. During the end-user application (dyeing), mild alkaline conditions trigger a
β
-elimination reaction, shedding the sulfate leaving group to generate a highly reactive vinyl sulfone [2]. This vinyl sulfone acts as a potent Michael acceptor, forming irreversible covalent bonds with the nucleophilic hydroxyl groups of cellulosic fibers or the amino groups of proteinaceous substrates (like silk and collagen)[2][3].
Mechanistic Workflow
The following diagram illustrates the continuous chemical evolution from the raw sulfonyl ethanol intermediate to the covalently fixed dye.
Fig 1. Synthetic and mechanistic workflow of Remazol dyes from sulfonyl ethanol intermediates.
Quantitative Process Parameters
To ensure reproducibility and high yield, strict adherence to quantitative parameters is required. Table 1 summarizes the critical process metrics derived from validated synthetic workflows.
Table 1: Critical Quantitative Parameters for Remazol Dye Synthesis and Application
Process Phase
Critical Parameter
Optimal Range
Mechanistic Causality / Consequence of Deviation
Diazotization
Temperature
0–5 °C
Causality: Prevents thermal decomposition of the diazonium salt. Deviation:>5
°C causes
N2
gas evolution and tarry precipitates, drastically reducing yield.
Diazotization
Nitrous Acid Excess
Trace (Positive)
Causality: Ensures complete conversion of the primary amine. Verified via blue-black color on starch-iodide paper.
Azo Coupling
pH Control
7.0–7.5
Causality: Directs electrophilic aromatic substitution to the correct position on the coupling component (e.g., H-acid).
Esterification
Reaction Time
8–12 hours
Causality: Ensures complete conversion of the hydroxyl group to the sulfate ester. Deviation: Incomplete sulfation prevents vinyl sulfone formation[1].
Dye Fixation
Application pH
7.0–8.0 (Silk/Collagen)
Causality: Mild alkalinity is required to convert the masked dye to the reactive vinyl sulfone variant without causing excessive hydrolysis[2][3].
Dye Fixation
Fixation Rate
>95%
Causality: The dual reactive sites in bifunctional vinyl sulfone dyes (derived from divinyl sulfone) enable superior covalent bonding and wash fastness[2][4].
Standard Operating Protocol: Synthesis of a Monoazo Remazol Dye
This protocol outlines the synthesis of a reactive azo dye using 4-(2-hydroxyethylsulfonyl)aniline as the diazo component and H-acid (1-amino-8-hydroxynaphthalene-3,6-disulfonic acid) as the coupling component.
Phase 1: Diazotization of the Sulfonyl Ethanol Intermediate
Objective: Convert the primary aromatic amine into a reactive electrophile.
Preparation: Suspend 0.1 mol of 4-(2-hydroxyethylsulfonyl)aniline in 100 mL of distilled water. Add 25 mL of concentrated hydrochloric acid (HCl, 37%) to form the amine hydrochloride salt.
Cooling: Submerge the reaction vessel in an ice-salt bath. Agitate vigorously until the internal temperature stabilizes between 0 °C and 5 °C.
Nitrosation: Prepare a solution of 0.105 mol of Sodium Nitrite (
NaNO2
) in 30 mL of water. Add this dropwise to the amine suspension over 30 minutes. Crucial Step: Maintain the temperature strictly below 5 °C to prevent the decomposition of the highly unstable diazonium salt.
Validation: Stir for an additional 45 minutes. Touch a glass rod to the mixture and spot it onto starch-iodide paper. A persistent blue-black color confirms a slight excess of nitrous acid, indicating complete diazotization. Destroy excess nitrous acid with a small amount of sulfamic acid before proceeding.
Phase 2: Azo Coupling
Objective: Construct the chromophore via electrophilic aromatic substitution.
Coupling Component Preparation: In a separate vessel, dissolve 0.1 mol of H-acid in 150 mL of water. Adjust the pH to 7.0–7.5 using a 10% Sodium Carbonate (
Na2CO3
) solution. Cool this solution to 0–5 °C.
Coupling Reaction: Slowly transfer the cold diazonium salt solution into the H-acid solution.
pH Maintenance: The coupling reaction releases protons (
H+
), which will lower the pH. Continuously add
Na2CO3
solution to maintain the pH strictly between 7.0 and 8.0.
Isolation: Once coupling is complete (verified by the absence of diazonium salt via spot testing with alkaline H-acid), precipitate the hydroxyethylsulfonyl azo dye by salting out with Sodium Chloride (
NaCl
). Filter and dry the intermediate dye under a vacuum.
Phase 3: Esterification (Sulfation)
Objective: Convert the inert hydroxyl group into a reactive
β
-sulfatoethylsulfonyl leaving group.
Acid Addition: In a dry reactor, carefully add the dried hydroxyethylsulfonyl azo dye to concentrated Sulfuric Acid (
H2SO4
, 98%) at room temperature. A sulfoacid dispersing agent can be added to change the material from a peptization state to a foaming peptization state, increasing reaction efficiency and reducing insoluble matter[1].
Esterification: Stir the mixture for 8 to 12 hours under reduced pressure to facilitate the removal of water/acetic acid by-products[1].
Neutralization & Isolation: Pour the acidic mixture over crushed ice to quench the reaction. Carefully neutralize the solution with
Na2CO3
to pH 5.5–6.0. Salt out the final
β
-sulfatoethylsulfonyl dye, filter, and spray-dry.
Application and Troubleshooting Insights
When transitioning from synthesis to application, the behavior of the Remazol dye is dictated by the generation of the vinyl sulfone.
Fixation Failure: If the dye exhausts onto the fiber but fails to fix (washes out easily), the application pH is likely too low. The conversion of the
β
-sulfatoethylsulfonyl group to the vinyl sulfone requires alkaline conditions (pH 7–8 for proteins, up to pH 10 for cellulose)[3].
Hydrolysis Competition: If the pH is driven too high or the temperature exceeds optimal limits during dyeing, the vinyl sulfone will react with water (hydrolysis) instead of the fiber, permanently deactivating the dye.
Bifunctional Advancements: Modern formulations increasingly utilize divinyl sulfone (DVS) derivatives to create bifunctional reactive dyes. These dyes possess two reactive sites, which statistically increases the probability of covalent fixation to
>95%
, drastically reducing wastewater pollution and improving wash fastness[2][4].
References
Technical Support Center: 4-(2-Hydroxyethylsulfonyl)aniline in Reactive Dye Synthesis - Benchchem. Benchchem.
Synthesis, Characterization and Applications of the New Reactive Dyes with Acetoxyethyl Sulfone Reactive Group - ResearchGate. ResearchGate.
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Synthetic Chemists, Process Engineers, and Dye Development Professionals
Document Type: Technical Protocol & Mechanistic Guide
Introduction & Mechanistic Rationale
The compound 4-(beta-sulfatoethylsulfonyl)aniline (commonly referred to as Para Base Ester or Vinyl Sulfone Ester) is a highly critical intermediate in the synthesis of reactive dyes, such as Reactive Black 5 and Reactive Orange 78[1]. It serves as the primary diazotization component that links the chromophore to the textile fiber.
The synthesis of Para Base Ester relies on the esterification (sulfation) of its alcohol precursor, 4-(beta-hydroxyethylsulfonyl)aniline (Para Base).
The Causality of Sulfation
From a mechanistic standpoint, the hydroxyl group (-OH) on the precursor is a poor leaving group, making it unreactive toward the hydroxyl groups of cellulose fibers. To activate the molecule, the primary alcohol is reacted with concentrated sulfuric acid or oleum to form a sulfate ester (-OSO₃H)[2].
This sulfate ester acts as a stable, water-soluble "masked" vinyl sulfone. During the textile dyeing process (which occurs under alkaline conditions), the sulfate group undergoes a base-catalyzed β-elimination. This in situ elimination generates the highly reactive vinyl sulfone (-SO₂-CH=CH₂) moiety, which subsequently forms a permanent covalent bond with the fiber via a Michael addition[3]. By masking the reactive group as a sulfate ester, the chemical remains stable during long-term storage and handling.
Experimental Design & Process Workflow
The protocol described herein utilizes 100% concentrated sulfuric acid as both the solvent and the sulfating agent. The reaction is highly exothermic during the initial dispersion phase and requires sustained high temperatures (120–130 °C) to drive the esterification to completion[2].
Fig 1: Workflow for the sulfation of 4-(beta-hydroxyethylsulfonyl)aniline.
Materials and Reagents
Reagent / Material
Role
Specifications / Purity
4-(beta-hydroxyethylsulfonyl)aniline
Alcohol Precursor
≥ 99.0% purity, dry powder
Sulfuric Acid (H₂SO₄)
Sulfating Agent / Solvent
100% concentration (Oil of Vitriol)
Deionized Water (Cold)
Quenching Agent
Chilled to 4 °C
Sodium Carbonate (Optional)
pH Adjustment
15% aqueous solution
Note: The molar ratio of precursor to sulfuric acid is strictly maintained at approximately 1 : 4.1 to ensure complete dispersion and act as a thermodynamic heat sink during the reaction[2].
Step-by-Step Protocol: Sulfation of Para Base
This protocol is designed as a self-validating system. Proceeding to the quenching step is strictly gated by analytical confirmation (HPLC) to prevent yield loss from incomplete esterification.
Step 1: Dispersion and Initial Mixing
Equip a jacketed glass-lined reactor with a heavy-duty mechanical stirrer, a temperature probe, and a reflux condenser.
Charge the reactor with 100% Sulfuric Acid (4.1 molar equivalents).
Begin moderate agitation (150-200 RPM).
Slowly add the 4-(beta-hydroxyethylsulfonyl)aniline (1.0 molar equivalent) in small portions.
Causality Check: The addition is highly exothermic. Control the addition rate and apply jacket cooling to maintain the internal temperature strictly between 60 °C and 90 °C [2]. This ensures uniform dispersion without causing localized charring or premature oxidation of the aniline ring.
Step 2: Esterification Reaction
Once the precursor is fully dispersed into a uniform slurry, gradually heat the reactor to 120–130 °C using steam or a heating mantle.
Maintain this temperature for exactly 8 hours [2].
Causality Check: The high temperature is required to overcome the activation energy of the esterification process and to drive off any micro-moisture, pushing the equilibrium toward the sulfate ester.
Step 3: In-Process Analytical Validation (HPLC)
After 8 hours, extract a 1 mL aliquot of the reaction mixture.
Quench the aliquot in 10 mL of ice water and neutralize for HPLC analysis.
Validation Gate: Analyze the sample via HPLC. The reaction is deemed complete only when the unreacted 4-(beta-hydroxyethylsulfonyl)aniline is ≤ 0.5% [2]. If the precursor concentration is > 0.5%, continue the reaction at 130 °C and re-sample every 1 hour.
Step 4: Quenching and Hydrolysis
Cool the reactor contents to < 60 °C using chilled water in the reactor jacket.
Carefully add cold deionized water dropwise to the reactor.
Causality Check: Temperature control during water addition must not exceed 60 °C to prevent violent boiling of the acid and to avoid hydrolyzing the newly formed sulfate ester back into the alcohol.
Once the water is fully added, raise the temperature to 100–110 °C for 1 hour. This brief hydrolysis step destroys any unstable byproducts (such as sulfamic acid derivatives) formed during the high-heat phase[2].
Step 5: Crystallization and Isolation
Gradually cool the reaction mixture to 10 °C . The target compound, 4-(beta-sulfatoethylsulfonyl)aniline, will precipitate as a dense white solid[2].
Isolate the solid using a vacuum filter or centrifuge.
Wash the filter cake with a minimal amount of ice-cold water to remove residual free sulfuric acid.
Dry the product in a vacuum oven at 50 °C until a constant weight is achieved.
Quantitative Data & Method Comparison
Different industrial protocols utilize varying concentrations of sulfating agents. The table below summarizes the expected outcomes when using 100% Sulfuric Acid versus Oleum (20% SO₃) based on validated synthetic pathways[2][4].
Parameter
100% Sulfuric Acid Method
Oleum (20% SO₃) Method
Molar Ratio (Precursor:Acid)
1 : 4.1
1 : 6.0
Dispersion Temperature
60 – 90 °C
≤ 35 °C
Esterification Temperature
120 – 130 °C
120 – 140 °C
Reaction Time
8 hours
10 hours
Expected Yield
~96.0%
>97.0%
Target Purity (HPLC)
98.1%
99.0%
Note: While Oleum provides slightly higher yields and purity, it requires significantly stricter temperature control (≤ 35 °C) during the initial dispersion phase due to the extreme reactivity of free SO₃[4].
References
CN101037404A - Preparation method of para-(beta-Ethyl Sulfonyl Sulfate) aniline sulfonic acid. Google Patents.
CN101633631B - Method for synthesizing sulfonated para-ester. Google Patents.
NL2018826B1 - One-pot synthesis of reactive deep black. Google Patents.
Vinyl Sulfone Ester Global Market Insights 2025, Analysis and Forecast to 2030. Research and Markets.
Application Note: Chemoselective Reagents and Protocols for the Oxidation of 2-(4-Aminophenylthio)ethanol to Sulfone
Executive Summary The transformation of 2-(4-aminophenylthio)ethanol to 2-(4-aminophenylsulfonyl)ethanol is a critical synthetic node in the development of vinyl sulfone reactive dyes and pharmaceutical scaffolds. This o...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The transformation of 2-(4-aminophenylthio)ethanol to 2-(4-aminophenylsulfonyl)ethanol is a critical synthetic node in the development of vinyl sulfone reactive dyes and pharmaceutical scaffolds. This oxidation presents a classic chemoselectivity challenge: the substrate contains three distinct oxidizable functional groups—a highly nucleophilic thioether, an electron-rich primary aromatic amine, and a primary aliphatic alcohol.
This application note provides an in-depth mechanistic analysis and field-proven protocols for achieving >95% chemoselectivity toward the sulfone. By leveraging thermodynamic controls and in situ electronic deactivation, researchers can bypass complex protection-deprotection sequences, ensuring high-yield, scalable, and environmentally benign workflows.
Mechanistic Causality: The Chemoselectivity Challenge
To oxidize the sulfide without affecting the primary amine or alcohol, one must understand the relative oxidation potentials and nucleophilicities of these groups. Under neutral or basic conditions, standard electrophilic oxidants (such as m-CPBA or Oxone) will rapidly attack the electron-rich primary amine, leading to undesired N-oxidation (forming hydroxylamines, nitroso, or nitro compounds) or oxidative coupling (forming azo derivatives) 1.
The Causality of Acid-Mediated Protection:
To achieve exclusive S-oxidation, the electron density of the amine must be temporarily reduced. This is achieved via in situ protonation using a strong mineral acid (e.g.,
H2SO4
). Protonation converts the amine to an anilinium ion (
−NH3+
). This transformation serves two purposes:
Electronic Deactivation: The positive charge strongly withdraws electron density, rendering the nitrogen atom inert to electrophilic oxygen transfer.
Electrostatic Repulsion: When using anionic polyoxometalate catalysts like peroxotungstate (
[W2O3(O2)4(H2O)2]2−
), the positively charged anilinium group electrostatically repels the active oxidant, further directing oxidation exclusively to the sulfur atom 2.
Fig 1. Chemoselectivity logic tree for the oxidation of 2-(4-aminophenylthio)ethanol.
Reagent Selection & Quantitative Comparison
The selection of the oxidant system dictates both the purity profile and the scalability of the reaction. While various reagents can oxidize sulfides to sulfones 3, only a few are compatible with unprotected primary amines.
Reagent System
Amine Protection
Chemoselectivity (S vs N)
Typical Yield
Scalability
Green Chemistry Profile
H2O2
/
Na2WO4
/
H2SO4
In situ (Protonation)
> 98%
85 - 92%
Excellent
High (Water is the only byproduct)
Oxone /
H2SO4
In situ (Protonation)
~ 90%
75 - 80%
Moderate
Moderate (Generates sulfate salts)
m-CPBA / TFA
In situ (Protonation)
~ 85%
70 - 75%
Poor
Low (Generates benzoic acid waste)
H2O2
/
Na2WO4
(POD)
Covalent (Acetylation)
> 99%
80% (Over 3 steps)
Good
Moderate (Requires extra reagents/steps)
Note: The
H2O2
/ Tungstate system under highly acidic conditions is the industry standard due to its atom economy and self-validating thermal profile 4.
Experimental Protocols
Protocol A: Direct Acid-Mediated Oxidation (The "Green" Route)
This protocol utilizes hydrogen peroxide and a sodium tungstate catalyst. The causality behind the temperature gradient is critical: the first oxidation (sulfide to sulfoxide) is highly exothermic and rapid, requiring active cooling. The second oxidation (sulfoxide to sulfone) is kinetically slower, requiring thermal activation.
Fig 2. Experimental workflow for the direct acid-mediated oxidation protocol.
Step-by-Step Methodology:
Substrate Preparation: Suspend 2-(4-aminophenylthio)ethanol (10.0 g, 59.1 mmol) in 50 mL of distilled water.
In Situ Protection: Slowly add concentrated
H2SO4
(3.3 mL, ~62 mmol) under stirring. The suspension will clarify as the highly soluble anilinium sulfate salt forms. Verify pH is < 1.
Catalyst Addition: Add Sodium tungstate dihydrate (
Na2WO4⋅2H2O
, 0.20 g, 0.6 mmol, ~1 mol%). Cool the reaction flask to 0–5 °C using an ice-water bath.
First Oxidation (Exothermic): Equip an addition funnel with 30% aqueous
H2O2
(14.0 mL, ~136 mmol, 2.3 eq). Add the
H2O2
dropwise over 30 minutes. Critical Causality: Maintain the internal temperature below 10 °C to prevent non-selective radical decomposition of
H2O2
.
Second Oxidation (Kinetic Push): Once addition is complete, remove the ice bath and gradually heat the mixture to 50–60 °C for 2.5 hours.
Validation Checkpoint 1 (In-Process): Spot the reaction mixture on a Silica TLC plate (Eluent: DCM/MeOH 9:1). Stain with Ninhydrin. The intermediate sulfoxide will appear between the starting material and the highly polar sulfone. Heat until the sulfoxide spot disappears.
Workup & Isolation: Cool the mixture to 10 °C. Slowly add 20% aqueous NaOH until the pH reaches 7.5–8.0. The deprotonated 2-(4-aminophenylsulfonyl)ethanol will precipitate as a white/off-white crystalline solid.
Filtration: Filter the solid, wash with ice-cold water (2 x 20 mL), and dry under vacuum at 45 °C.
For applications requiring ultra-high purity (>99.5%) where trace N-oxidation cannot be tolerated, covalent protection is utilized.
Step-by-Step Methodology:
Acetylation: Dissolve the substrate in water/EtOAc and add Acetic Anhydride (1.1 eq) at room temperature. Stir for 1 hour to yield 2-(4-acetamidophenylthio)ethanol.
Oxidation: Add
Na2WO4
(1 mol%) and 30%
H2O2
(2.5 eq). Heat to 60 °C for 3 hours. The acetamide group is completely stable under these conditions.
Validation Checkpoint 2: Confirm complete oxidation via LC-MS. The mass should shift from
m/z
212
[M+H]+
(Acetamide Sulfide) to
m/z
244
[M+H]+
(Acetamide Sulfone).
Hydrolysis: Add 2M HCl and reflux for 4 hours to cleave the acetamide. Cool and neutralize with NaOH to precipitate the pure 2-(4-aminophenylsulfonyl)ethanol.
Self-Validating Systems: Analytical Confirmation
To ensure the integrity of the protocol, the following self-validating analytical markers must be observed:
LC-MS (ESI+):
Starting Material:
m/z
170.06
[M+H]+
Target Sulfone:
m/z
202.05
[M+H]+
Troubleshooting: A mass of 218 indicates over-oxidation to the nitroso/nitro derivative, meaning the pH was insufficiently acidic during
H2O2
addition.
1H-NMR (DMSO-d6):
Causality of Shift: The strongly electron-withdrawing sulfonyl (
SO2
) group severely deshields adjacent protons compared to the thioether (
S
).
The
S−CH2
protons in the starting material appear as a triplet around 2.9 ppm . Upon successful conversion to the sulfone, these protons shift significantly downfield to approximately 3.3–3.4 ppm .
The aromatic protons ortho to the sulfur will also shift downfield from ~7.2 ppm to ~7.6 ppm.
Ninhydrin Stain (TLC): The final isolated product must stain a vibrant pink/purple upon heating with ninhydrin, confirming that the primary amine remains intact and was not oxidized.
References
Selective hydrogen peroxide oxidation of sulfides to sulfones with carboxylated Multi-Walled Carbon Nano Tubes (MWCNTs-COOH) as heterogeneous nanocatalyst
RSC Advances, 2014.
URL:[Link]
Tungsten-catalyzed continuous-flow oxidation of sulfides to sulfones with hydrogen peroxide
RSC Advances, 2026.
URL:[Link]
A Concise Review on Synthesis of Sulfoxides and Sulfones with Special Reference to Oxidation of Sulfides
Journal of Chemical Reviews, 2019.
URL: [Link]
Sulfone synthesis by oxidation
Organic Chemistry Portal.
URL:[Link]
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Nucleophilic Substitution Protocols for Sulfonyl Ethanol Derivatives in Advanced Organic Synthesis
Executive Summary & Scope
Sulfonyl ethanol derivatives, such as 2-(phenylsulfonyl)ethanol, are highly versatile bifunctional building blocks in organic synthesis and pharmaceutical development[1]. Recognized for their unique sulfonyl functional group, these compounds enhance molecular reactivity and solubility, serving as crucial intermediates in the production of sulfonamide drugs and other bioactive molecules[1].
This application note provides a comprehensive, self-validating protocol for the nucleophilic substitution of sulfonyl ethanols. We detail the critical mechanistic divergence between direct substitution (
SN2
) and tandem elimination-addition pathways, ensuring researchers can predict, control, and optimize their synthetic workflows.
Mechanistic Insights: Causality in Reaction Pathways
As a Senior Application Scientist, I emphasize that executing a protocol without understanding the underlying causality leads to unpredictable yields and difficult troubleshooting. When the terminal hydroxyl group of a sulfonyl ethanol is activated (e.g., converted to a mesylate or tosylate), the molecule becomes highly susceptible to nucleophilic attack[2]. However, the strong electron-withdrawing nature of the sulfonyl group significantly increases the acidity of the adjacent
α
-protons.
When exposed to a nucleophile that also possesses basic character (e.g., aliphatic amines), the reaction often diverges from a classical direct bimolecular nucleophilic substitution (
SN2
). Instead, rapid deprotonation occurs, triggering an E1cB elimination that expels the leaving group to form a transient vinyl sulfone intermediate. The nucleophile subsequently attacks this electron-deficient alkene via a Michael (conjugate) addition[2]. Vinyl sulfones are potent Michael acceptors and are widely utilized as building blocks themselves[3].
Understanding this tandem E1cB-Michael pathway is essential: if a sterically hindered nucleophile is used, the final Michael addition may be kinetically slow, resulting in the undesired isolation of the vinyl sulfone byproduct instead of the target substituted derivative.
Mechanistic divergence in the substitution of activated sulfonyl ethanols.
Furthermore, recent advancements have expanded the scope of nucleophilic substitution directly at the sulfonyl sulfur center. For instance, sulfonylpyridinium salts can undergo reductive sulfinylation via a nucleophilic chain substitution (
SNC
) process, involving an S(VI) to S(IV) isomerization to yield valuable sulfinate esters[4]. While our primary protocol focuses on the carbon center, recognizing the reactivity of the sulfur center is critical for comprehensive drug development[4].
Experimental Protocols: A Self-Validating System
The following protocols establish a robust, self-validating workflow. By isolating and characterizing the activated intermediate before proceeding to the substitution step, researchers can easily pinpoint the source of any yield discrepancies.
Step-by-step experimental workflow for nucleophilic substitution.
Protocol A: Hydroxyl Activation (Synthesis of 2-(Phenylsulfonyl)ethyl methanesulfonate)
Causality Check: Methanesulfonyl chloride (MsCl) is preferred over p-toluenesulfonyl chloride (TsCl) for aliphatic alcohols due to faster reaction kinetics and easier removal of the water-soluble methanesulfonate byproduct during aqueous workup.
Preparation: Dissolve 2-(phenylsulfonyl)ethanol (10.0 mmol) in anhydrous dichloromethane (DCM, 30 mL) under an inert nitrogen atmosphere.
Cooling: Cool the reaction flask to 0 °C using an ice-water bath to prevent exothermic side reactions.
Base Addition: Add triethylamine (
Et3N
, 15.0 mmol) dropwise. Note:
Et3N
acts as both an acid scavenger and a nucleophilic catalyst.
Activation: Slowly add methanesulfonyl chloride (MsCl, 12.0 mmol) via a syringe over 10 minutes. Maintain the temperature at 0 °C for 1 hour, then allow it to warm to room temperature for an additional 2 hours.
Workup: Quench the reaction with saturated aqueous
NaHCO3
(20 mL). Extract the aqueous layer with DCM (2 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous
Na2SO4
, and concentrate under reduced pressure. The crude mesylate is typically pure enough (>95%) to proceed without further purification.
Protocol B: Nucleophilic Substitution (Synthesis of 2-(Phenylsulfonyl)ethyl derivatives)
Causality Check: The choice of base and solvent dictates the pathway. Potassium carbonate (
K2CO3
) in acetonitrile (MeCN) promotes the tandem E1cB-Michael pathway for amine nucleophiles, ensuring high conversion rates while preventing over-alkylation.
Preparation: Dissolve the crude 2-(phenylsulfonyl)ethyl methanesulfonate (5.0 mmol) in anhydrous MeCN (20 mL).
Reagent Addition: Add the desired nucleophile (e.g., benzylamine, 6.0 mmol) and anhydrous
K2CO3
(10.0 mmol).
Reaction: Heat the mixture to 60 °C and stir for 4–6 hours. Monitor the reaction via TLC (Ethyl Acetate/Hexane 1:1). The transient appearance of a non-polar UV-active spot indicates the formation of the vinyl sulfone intermediate[3], which will gradually disappear as the Michael addition completes.
Isolation: Cool to room temperature, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.
Purification: Purify the residue via flash column chromatography on silica gel to afford the pure substituted product.
Quantitative Data Analysis
The table below summarizes the expected outcomes based on the nucleophile and reaction conditions. This data highlights the mechanistic shift depending on the basicity and nucleophilicity of the reagents.
Table 1: Comparative analysis of nucleophilic substitution conditions and yields for sulfonyl derivatives.
By strictly adhering to these protocols and understanding the underlying mechanistic pathways, researchers can efficiently harness sulfonyl ethanol derivatives for the construction of complex molecular architectures.
References[1] 2-(Phenylsulfonyl)ethanol – Chem-Impex, chemimpex.com,https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE6XZP6fHBlPCNCyEZisNyUG7tOwo79GwxBer2lOYdoWgzxDsw8Bh1ZLP1WVFYiV67WktojPBjXuQ3rz2-R1GFCMopMAq2l9HKZdaW5Y8-Jzuj4_j9uxFX1h7IUk_5ZA1JqPg==[2] 2-[(4-Boc-1-piperazinyl)sulfonyl]ethanol | Benchchem, benchchem.com,https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE5yRnXsvc1652aXFL0_OKzn9-64vjeSbAZGCigxSq1fiE5PjoB9GbbzD_wZHDTy9trMi7n4fYXnNAdIKNbR9X1NR_52lWkxKcROBmmXriWnxW7l6l_FynLWuDN10uPsPjnExmleA==[4] Reductive sulfinylation by nucleophilic chain isomerization of sulfonylpyridinium - PMC, nih.gov,https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGUbnMrySUtSat785_qViyYzYbBeMDu5L6owTw9hUUL8_WPuLXcmxfo7wlD7yFAY4oBO9z1nP8HAZgoAqy271FMxzqCKpXOOZRWNTzEdUq7ZAq1sai1YuwqBUDs3OelEYbubrWdWktaCHcv5ce9[3] The first nucleophilic substitution reaction of organoindium reagents with sulfonyl chlorides: a facile method for preparation of vinyl sulfones, semanticscholar.org,https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEg1wopr9kTNQyIjwvy4o41mU5Ccp42Wzvg0YOHYnRejxXEqkGOxfdBUtHG5r1-K7oeJBPTCBnLCU1FaeVK41WFT6YeUF-Ue3HYgaglo0T5-GkLyghi4r_dh_gcQi3mHQ2kMl6Q2Pd3y0GP2UwGFUr8KactXyDgrWhTWXeuVr-BPf3_hIbyLPbQgw==
Application Note: Lab-Scale Recrystallization of Para Base Alcohol Hydrochloride
Introduction and Chemical Context Para Base alcohol, formally known as 4-(2-hydroxyethylsulfonyl)aniline, is a highly versatile aromatic intermediate utilized extensively in the synthesis of (e.g., Reactive Black 5) and...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction and Chemical Context
Para Base alcohol, formally known as 4-(2-hydroxyethylsulfonyl)aniline, is a highly versatile aromatic intermediate utilized extensively in the synthesis of (e.g., Reactive Black 5) and various pharmaceutical precursors[1]. In both laboratory and industrial workflows, handling this compound as a hydrochloride salt—4-(2-hydroxyethylsulfonyl)aniline hydrochloride—provides distinct physicochemical advantages. Protonation of the primary amine stabilizes the molecule against premature oxidation, enhances its solubility in polar media, and perfectly primes the compound for downstream diazotization, which strictly requires acidic conditions and precise temperature control at 0–5 °C[2].
Upstream synthesis methods, such as the thioether oxidation route, frequently leave behind a matrix of impurities. These can include unreacted [3], over-oxidized sulfones, and inorganic [4]. This application note details a field-proven, self-validating recrystallization protocol designed to isolate Para Base alcohol hydrochloride at >99% purity.
Mechanistic Principles & Causality (E-E-A-T)
As a Senior Application Scientist, it is crucial to understand why specific solvent systems and thermodynamic controls are chosen, rather than simply following a recipe.
Solvent Selection (The Anti-Solvent Approach): The free base of 4-(2-hydroxyethylsulfonyl)aniline is sparingly soluble in cold water. Conversely, its hydrochloride salt is highly polar and extremely soluble in water, making pure aqueous recrystallization inefficient due to massive yield losses in the mother liquor. To manipulate the solubility curve, we employ an Ethanol/Water (80:20 v/v) binary mixture. Ethanol acts as the anti-solvent for the salt at lower temperatures, while the 20% water fraction ensures complete dissolution of the crude matrix at 75 °C.
Causality of Acidification: A common failure mode in the recrystallization of amine hydrochlorides is partial dissociation into the free base during prolonged heating in polar solvents. To suppress this equilibrium shift, a catalytic amount of concentrated hydrochloric acid (0.1% v/v) is added to the solvent. This common-ion effect maintains the fully protonated state, preventing the free base from co-precipitating and broadening the final melting point.
Experimental Workflow
Workflow for the lab-scale recrystallization of Para Base alcohol hydrochloride.
Concentrated Hydrochloric Acid (37% w/w, AR grade)
Activated Carbon (Powdered, decolorizing grade)
Step-by-Step Protocol
Step 1: Solvent Preparation
Prepare a binary solvent mixture of Absolute Ethanol and Deionized Water at an 80:20 (v/v) ratio. For every 100 mL of this mixture, add 0.1 mL of 37% HCl.
Self-Validating Check: Measure the pH of the solvent matrix; it must be < 1.0 to ensure the amine remains fully protonated during thermal stress.
Step 2: Dissolution and Decolorization
In a round-bottom flask equipped with a reflux condenser, suspend 10.0 g of crude Para Base alcohol HCl in 50 mL of the prepared solvent. Heat the mixture to 75 °C under continuous magnetic stirring until complete dissolution occurs. If the solution exhibits a dark brown discoloration (indicative of thioether oxidation byproducts), add 0.5 g of activated carbon and maintain at 75 °C for exactly 15 minutes.
Step 3: Hot Filtration
Rapidly filter the hot suspension through a pre-warmed Buchner funnel (or a jacketed fritted funnel) to remove the activated carbon and any insoluble inorganic catalyst residues.
Crucial Step: The receiving flask and funnel must be pre-warmed. Failing to do so will cause premature crystallization in the funnel stem, drastically reducing yield.
Step 4: Controlled Crystallization
Transfer the clear filtrate to a crystallizing dish. Allow the solution to cool to room temperature (20–25 °C) at a controlled thermodynamic rate of ~0.5 °C/min. Once at room temperature, transfer the vessel to an ice bath (0–4 °C) for 2 hours.
Causality: Rapid crash-cooling traps solvent inclusions and impurities within the crystal lattice. Controlled cooling ensures the formation of large, high-purity orthogonal crystals.
Step 5: Filtration and Washing
Collect the crystallized product via vacuum filtration. Wash the filter cake with 10 mL of ice-cold absolute ethanol (strictly without water) to displace the mother liquor.
Self-Validating Check: The wash solvent must be ice-cold to prevent re-dissolution of the purified product.
Step 6: Vacuum Drying
Transfer the purified crystals to a vacuum oven. Dry at 45 °C and 50 mbar for 12 hours.
Causality: Drying above 60 °C in the presence of trace moisture can lead to localized hydrolysis of the sulfonyl group or thermal degradation.
Quantitative Data and Quality Metrics
The following table summarizes the expected physicochemical improvements and recovery metrics post-recrystallization.
Parameter
Crude Material
Purified Material
Analytical Method
Physical Appearance
Yellow to dark brown powder
White to off-white crystalline powder
Visual Inspection
Purity
85% – 92%
> 99.0%
HPLC (UV at 254 nm)
Melting Point
Broad (varies with impurities)
Sharp, consistent
Capillary Melting Point Apparatus
Solubility (Water)
Turbid (insoluble catalyst residues)
Clear, transparent solution
Visual (1g / 10mL H₂O at 25 °C)
Recovery Yield
N/A
82% – 88%
Gravimetric Analysis
References
Title: Preparation method of aminophenyl-β-hydroxyethylsulfone and p-aminophenyl-β-hydroxyethylsulfone sulfonate (CN108003073A)
Title: Production method of aminophenyl-beta-hydroxyethyl sulfone sulfate (CN101525309A)
Technical Support Center: Troubleshooting 2-(4-Aminobenzenesulfonyl)ethan-1-ol HCl Solubility
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist researchers who encounter unexpected precipitation when working with aniline-derived hydrochloride salts.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist researchers who encounter unexpected precipitation when working with aniline-derived hydrochloride salts.
2-(4-Aminobenzenesulfonyl)ethan-1-ol HCl (also known as 4-(2-hydroxyethylsulfonyl)aniline hydrochloride) is a critical intermediate in drug development and chemical synthesis. However, its unique electronic structure often leads to severe solubility issues in standard aqueous buffers. This guide provides field-proven, mechanistically grounded solutions to keep your compound in solution.
Frequently Asked Questions (Troubleshooting)
Q1: Why does my compound precipitate immediately when added to deionized water or PBS?
The Causality:
The root cause is the rapid hydrolysis of the salt due to the electronic properties of the molecule. The para-sulfonyl (
−SO2−
) group is strongly electron-withdrawing, which pulls electron density away from the aromatic ring and the aniline nitrogen[1]. This drastically reduces the basicity of the amine.
Similar to related sulfone-containing therapeutics like Dapsone (which has a conjugate acid pKa of 2.41)[2], the protonated form of your compound is a relatively strong acid for an amine salt. When you dissolve this HCl salt in deionized water (pH ~5.5–7.0) or PBS (pH 7.4), the ambient pH is several units higher than the compound's pKa. According to the Henderson-Hasselbalch equation, the salt rapidly deprotonates, reverting to the uncharged free base[3]. Because the free base is highly hydrophobic and lacks a formal charge, it crashes out of solution, causing immediate turbidity.
Q2: How can I achieve a high-concentration aqueous stock solution for chemical synthesis?
The Causality:
To prevent the salt from hydrolyzing into the insoluble free base, you must force the equilibrium toward the protonated state. This is achieved by using a solvent with a pH at least 1 to 2 units below the compound's pKa. Using 0.1 N HCl (pH 1.0) ensures the amine remains fully protonated, leveraging the ionic nature of the salt for maximum thermodynamic solubility.
Protocol A: Acidic Aqueous Stock Preparation
Weighing: Weigh the desired mass of 2-(4-Aminobenzenesulfonyl)ethan-1-ol HCl into a sterile glass vial.
Solvent Addition: Add 0.1 N HCl to achieve your target concentration (up to ~25-50 mM).
Causality: The high concentration of hydronium ions suppresses the deprotonation of the aniline group.
Agitation: Vortex vigorously for 60 seconds, followed by bath sonication for 2 minutes at room temperature.
Self-Validation Check: Hold the vial against a dark background and shine a light through the solution. The complete absence of light scattering (Tyndall effect) confirms true dissolution rather than a micro-suspension.
Q3: My downstream application is a cell-based assay (pH 7.4). I cannot use 0.1 N HCl. What is the workaround?
The Causality:
If your assay requires physiological pH, you cannot rely on thermodynamic aqueous solubility. Instead, you must use a kinetic trapping strategy. By dissolving the compound in a water-miscible organic solvent like anhydrous DMSO, you disrupt the crystal lattice of the free base. When this highly concentrated master stock is rapidly diluted into a large volume of aqueous buffer, the compound is kinetically trapped in a supersaturated state long enough to conduct your assay before nucleation occurs.
Protocol B: DMSO Master Stock and Kinetic Dilution
Master Stock: Dissolve the powder in 100% anhydrous DMSO to create a 50 mM or 100 mM master stock.
Causality: Anhydrous DMSO prevents premature water-induced precipitation during storage.
Storage: Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles which introduce atmospheric moisture.
Working Dilution: Immediately prior to the assay, rapidly pipette the required volume of the DMSO stock directly into the center of the vortexing assay buffer (e.g., PBS or culture media).
Causality: Rapid mixing prevents localized high concentrations of the hydrophobic free base, preventing seed crystal formation.
Self-Validation Check: Ensure the final DMSO concentration remains
≤
1.0% (or
≤
0.1% for sensitive cell cultures). Monitor the working solution under a microscope at 10x magnification; the absence of needle-like crystals confirms kinetic stability.
Quantitative Data: Expected Solubility Profiles
The table below summarizes the expected physicochemical behavior of 2-(4-Aminobenzenesulfonyl)ethan-1-ol HCl across standard laboratory vehicles.
Solvent System
Approximate pH
Expected Solubility Limit
Thermodynamic State
Deionized Water
~5.5 - 7.0
< 2 mg/mL
Free base precipitation (Hydrolysis)
PBS (1X)
7.4
< 1 mg/mL
Free base precipitation (Hydrolysis)
0.1 N HCl
1.0
> 25 mg/mL
Stable protonated salt
100% DMSO
N/A
> 50 mg/mL
Stable solvated free base
Note: Values are empirical working limits based on structurally homologous para-aminophenyl sulfone derivatives and are intended to guide assay design.
Workflow Visualization: Solvent Selection Decision Tree
Use the following logical workflow to determine the optimal dissolution strategy for your specific experimental needs.
Workflow for resolving 2-(4-Aminobenzenesulfonyl)ethan-1-ol HCl solubility issues.
References
4-(Methylsulfonyl)aniline | C7H9NO2S | CID 79617 . PubChem, National Institutes of Health (NIH). Available at:[Link]
Dapsone | C12H12N2O2S | CID 2955 . PubChem, National Institutes of Health (NIH). Available at: [Link]
Handbook of Pharmaceutical Salts: Properties, Selection, and Use . Journal of Medicinal Chemistry (ACS Publications). Edited by P. Heinrich Stahl and Camile G. Wermuth. Available at:[Link]
Preventing polymerization of vinyl sulfone precursors
Welcome to the Vinyl Sulfone Technical Support Center . This guide is engineered for researchers, materials scientists, and drug development professionals working with highly reactive vinyl sulfone precursors (e.g., divi...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Vinyl Sulfone Technical Support Center . This guide is engineered for researchers, materials scientists, and drug development professionals working with highly reactive vinyl sulfone precursors (e.g., divinyl sulfone). Because these compounds are potent Michael acceptors used in everything from hyaluronic acid hydrogel cross-linking to the synthesis of covalent enzyme inhibitors, managing their reactivity is critical to experimental reproducibility.
Below, you will find in-depth troubleshooting FAQs, mechanistic insights, and self-validating protocols to prevent unwanted polymerization and ensure high-yield downstream reactions.
Section 1: Fundamental Mechanisms & Stability FAQs
Q1: Why do my vinyl sulfone precursors spontaneously polymerize even when sealed in their original packaging?A: Vinyl sulfones possess highly electron-deficient double bonds due to the strongly electron-withdrawing nature of the sulfone (
−SO2−
) group. This structural feature makes them exceptionally potent Michael acceptors, primed to undergo conjugate addition reactions with nucleophiles [1]. Even in the absence of intentional reagents, trace impurities, ambient UV light, or elevated thermal energy can generate free radicals or initiate nucleophilic attack. Once a single reactive intermediate is formed, it triggers a rapid chain propagation cycle, cross-linking the monomers into a useless, solid polymer network.
Spontaneous vinyl sulfone polymerization triggered by environmental factors.
Q2: What is the exact role of hydroquinone (HQ) in my commercial vinyl sulfone, and how does it work?A: Commercial vinyl sulfone preparations are typically stabilized with hydroquinone (HQ) or monomethyl ether hydroquinone (MEHQ) [2]. These phenolic compounds act as sacrificial radical scavengers. When a free radical spontaneously forms in the solution, the HQ inhibitor rapidly donates a hydrogen atom to neutralize the radical. This converts the highly reactive radical into a stable, unreactive quinone byproduct, effectively breaking the chain propagation cycle and preserving the bulk monomer during storage.
Section 2: Storage & Handling Guidelines
Q3: How should I store vinyl sulfone to prevent degradation and maximize shelf life?A: To maintain the integrity of the precursor and the efficacy of the HQ inhibitor, you must minimize the thermodynamic kinetic energy of the system and prevent the depletion of the stabilizer. The material must be kept cold and protected from light, as UV exposure causes homolytic cleavage that rapidly consumes the inhibitor [3].
Table: Optimal Storage and Handling Parameters for Vinyl Sulfones
Parameter
Recommended Condition
Causality / Scientific Rationale
Temperature
2°C to 8°C
Lowers kinetic energy, exponentially reducing the rate of spontaneous radical formation.
Light Exposure
Dark (Amber vials)
Prevents UV-induced photo-polymerization and premature depletion of the HQ inhibitor.
Atmosphere
Inert Gas (Argon/N
2
)
Prevents atmospheric oxidation of the HQ inhibitor, ensuring it remains active over time.
Inhibitor Level
400 - 600 ppm HQ/MEHQ
Provides a sufficient stoichiometric buffer against ambient radical generation [2].
Incompatibilities
Strong oxidizers, bases
Bases catalyze Michael additions; oxidizers degrade both the sulfone and the inhibitor [4].
Section 3: Troubleshooting Common Issues
Q4: How can I tell if my vinyl sulfone has polymerized, and can I reverse the process?A: Polymerization in vinyl sulfones is an irreversible covalent process; you cannot "un-polymerize" the material. Before initiating any sensitive synthesis, visually validate your reagent. Signs of compromised batches include:
Viscosity Changes: The normally free-flowing liquid becomes distinctly syrupy or gel-like.
Opacity: Cloudiness or the precipitation of white, insoluble polymeric networks at the bottom of the vial.
Assay Failure: Loss of reactivity in downstream applications (e.g., failed hydrogel cross-linking or poor protein conjugation).
If you observe these signs, the batch is dead and must be safely discarded as hazardous chemical waste.
Section 4: Experimental Protocols
Q5: If the HQ inhibitor prevents polymerization, won't it interfere with my downstream experiments? How do I safely remove it?A: Yes, the presence of HQ or MEHQ will severely interfere with sensitive radical polymerizations (like RAFT) or specific biological assays (e.g., evaluating DVS as a cysteine protease inhibitor). The inhibitor must be removed immediately prior to use [5].
Protocol: Self-Validating Removal of Hydroquinone (HQ) Inhibitor
This methodology utilizes column chromatography to exploit the polarity difference between the inhibitor and the monomer, ensuring complete HQ removal while preventing the pure, highly reactive vinyl sulfone from polymerizing before your reaction [6].
Materials Required:
Stabilized Vinyl Sulfone (containing HQ/MEHQ)
Neutral Aluminum Oxide (Al
2
O
3
) or a commercial inhibitor remover column
Glass column or syringe fitted with a glass wool plug
Collection flask (pre-purged with Argon)
Ice bath
Step-by-Step Methodology:
Stationary Phase Preparation: Pack a small glass column with 5-10 grams of neutral aluminum oxide. Causality: Hydroquinone is highly polar due to its hydroxyl groups and binds strongly to the polar Al
2
O
3
stationary phase, while the less polar vinyl sulfone passes through unimpeded.
Atmospheric & Thermal Control: Flush the collection flask with Argon gas to create an inert atmosphere, preventing moisture-induced side reactions. Place the flask in an ice bath. Causality: Keeping the eluting pure vinyl sulfone cold reduces its kinetic energy, mitigating the risk of immediate, uninhibited polymerization.
Elution: Carefully load the required volume of stabilized vinyl sulfone onto the column. Allow it to pass through via gravity. Do not apply excessive positive pressure, as the friction/heat can trigger polymerization on the column.
System Validation (UV-Vis Check): To validate the complete removal of the inhibitor, take a 1 µL aliquot of the eluate and perform a quick UV-Vis absorbance check. Validation: HQ exhibits a distinct absorbance peak at ~290 nm. The absence of this peak confirms a successful, pure elution.
Immediate Downstream Application: The eluted vinyl sulfone is now highly reactive and lacks any protective stabilizer. It must be used immediately in your downstream application. Never attempt to store uninhibited vinyl sulfone.
Workflow for hydroquinone inhibitor extraction prior to downstream applications.
References
"Divinyl sulfone (stabilized)", HPC Standards Inc. URL:[Link]
"Room-Temperature Self-Standing Cellulose-Based Hydrogel Electrolytes for Electrochemical Devices", MDPI. URL:[Link]
Troubleshooting
Purification of dye intermediates via salting out methods
Welcome to the Technical Support Center for Dye Intermediate Purification. As researchers and drug development professionals, you understand that the purity of organic intermediates directly dictates the yield, safety, a...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for Dye Intermediate Purification. As researchers and drug development professionals, you understand that the purity of organic intermediates directly dictates the yield, safety, and efficacy of downstream active pharmaceutical ingredients (APIs) and colorants.
This guide provides an authoritative, field-proven framework for purifying highly soluble dye intermediates (such as sulfonated naphthalene and aniline derivatives) using salting-out methodologies.
Core Workflow: The Salting-Out Process
Workflow of dye intermediate purification via controlled salting out.
Experimental Protocol: Purification of Sodium Naphthalene-2-sulfonate
This self-validating protocol exploits the differential solubility of isomeric salts to isolate the thermodynamically stable 2-isomer from the kinetically favored 1-isomer[1].
Step 1: Isomer Hydrolysis (Pre-treatment)
Action: Heat the crude sulfonation mixture to 140–150°C and introduce steam.
Causality: This exploits the lower stability of naphthalene-1-sulfonic acid, selectively hydrolyzing the unwanted 1-isomer back into volatile naphthalene, which distills out of the reactor[1].
Self-Validation Check: Monitor the condenser distillate. The process is validated when white, waxy naphthalene solids cease to accumulate in the receiver flask.
Step 2: Neutralization & Clarification
Action: Cool the reactor to 80°C and cautiously neutralize with NaOH to pH 7.5–8.0. Filter the hot solution to remove insoluble carbonaceous by-products.
Self-Validation Check: A clear, dark amber filtrate devoid of particulate matter confirms successful clarification.
Step 3: Salting Out (Primary Precipitation)
Action: While maintaining the filtrate at 80°C, slowly add a 25% (w/v) NaCl brine solution under vigorous agitation.
Causality: The high concentration of Na⁺ and Cl⁻ ions outcompetes the sulfonate groups for water molecules, stripping the intermediate's hydration shell and forcing hydrophobic aggregation[2].
Self-Validation Check: The visual onset of a persistent "cloud point" (turbidity that does not dissipate upon stirring) confirms the thermodynamic threshold of supersaturation has been breached.
Step 4: Controlled Crystallization
Action: Cool the mixture at a strict, linear rate of 5°C/hour down to 20°C.
Causality: Slow cooling prevents the entrapment of the mother liquor within the crystal lattice, ensuring the formation of high-purity, well-defined crystals[1].
Self-Validation Check: Microscopic examination of a 1 mL aliquot should reveal distinct, uniform crystalline needles rather than amorphous, oiled-out clumps.
Step 5: Isolation & Displacement Washing
Action: Isolate the product via vacuum filtration. Wash the filter cake with chilled (5°C) 15% NaCl solution.
Causality: Chilled brine displaces the impurity-laden mother liquor without re-dissolving the purified 2-isomer[1].
Self-Validation Check: Test the UV absorbance of the wash filtrate; a plateau in absorbance indicates that all soluble impurities have been successfully displaced.
Step 6: Drying
Action: Dry the cake under vacuum at 60°C to a constant weight.
Quantitative Data: Selection of Salting-Out Agents
The choice of salt dictates the efficiency of the hydration shell disruption. The table below summarizes the quantitative and mechanistic profiles of common salts based on the Hofmeister series[2],[3].
Salt Type
Relative Salting-Out Power
Typical Concentration
Mechanistic Pros
Mechanistic Cons
Sodium Sulfate (Na₂SO₄)
High (Strong Kosmotrope)
10–20% (w/v)
Yields 3 moles of ions per mole; highly effective for highly soluble sulfonated azo dyes[3].
Can precipitate as a decahydrate at low temperatures, contaminating the cake.
Sodium Chloride (NaCl)
Moderate
15–30% (w/v)
Cost-effective; standard for isolating naphthalene sulfonates[1].
Corrosive to stainless steel equipment; generates high chloride effluent loads.
Ammonium Sulfate ((NH₄)₂SO₄)
Very High
20–40% (w/v)
Excellent for forcing highly polar components into an organic phase or solid state[4].
Ammonia off-gassing occurs at high pH; increases environmental nitrogen load.
Potassium Chloride (KCl)
Low-Moderate
15–25% (w/v)
Useful for specific potassium-salt precipitations where sodium salts remain soluble.
Lower solubility in cold water compared to NaCl, limiting maximum ionic strength.
Frequently Asked Questions (FAQs)
Q: What is the exact thermodynamic mechanism driving the salting-out effect for dye intermediates?A: Salting out is governed by a competition for hydration. Dye intermediates, particularly sulfonated aromatic compounds, rely on water molecules forming a hydration shell around their polar functional groups to remain dissolved. When high concentrations of inorganic salts are introduced, the highly charged salt ions strongly attract water molecules. This depletes the available free water, disrupting the intermediate's hydration layer and exposing its hydrophobic aromatic core. Consequently, hydrophobic interactions between the intermediate molecules become thermodynamically favorable, leading to aggregation and precipitation[2].
Q: Why is sodium sulfate (Na₂SO₄) sometimes preferred over sodium chloride (NaCl) for azo dye intermediates?A: Sodium sulfate dissociates into three ions (2 Na⁺, 1 SO₄²⁻) compared to the two ions of NaCl, providing a higher ionic strength per mole. According to the Hofmeister series, the sulfate anion is a much stronger "kosmotrope" (water-structure maker) than the chloride anion, making it significantly more effective at stripping the hydration shell from highly soluble sulfonated azo dye intermediates[3].
Troubleshooting Guide
Issue: The intermediate "oils out" (forms a biphasic liquid) instead of forming filterable crystals.
Cause: Oiling out occurs when the salting-out temperature is above the melting point of the hydrated intermediate, or when the system becomes supersaturated too rapidly, bypassing the nucleation phase entirely.
Solution:
Heat the mixture until it forms a single homogeneous phase again.
Reduce the salt concentration slightly by adding a small volume of hot water.
Cool the solution extremely slowly while maintaining vigorous agitation.
Self-validating step: Introduce seed crystals of the pure intermediate at a temperature just below the saturation point. This provides physical nucleation sites, forcing the thermodynamic pathway toward crystallization rather than liquid-liquid phase separation.
Issue: Severe co-precipitation of isomeric impurities (e.g., Naphthalene-1-sulfonate contaminating Naphthalene-2-sulfonate).
Cause: The cooling rate was too rapid, trapping the more soluble 1-isomer within the crystal lattice of the 2-isomer, or the final salt concentration exceeded the solubility threshold of the impurity[1].
Solution: Implement a fractional crystallization approach. Re-dissolve the crude cake in minimal hot water. Add salt incrementally while monitoring the turbidity, and cool at a controlled rate of <5°C per hour. Crucially, wash the final cake strictly with cold brine. Washing with pure water will dissolve the purified 2-isomer, while washing with ambient-temperature brine may not effectively remove the 1-isomer[1].
Issue: High residual inorganic ash (salt) in the final dried intermediate.
Cause: Incomplete removal of the mother liquor during filtration or using a wash solution with an excessively high salt concentration.
Solution: Ensure maximum deliquoring during vacuum filtration by physically pressing the cake (e.g., using a rubber dam). Perform a displacement wash rather than a reslurry wash. Use a chilled, diluted brine solution (e.g., 10% NaCl instead of 25% NaCl) that is just concentrated enough to prevent the intermediate from dissolving, but dilute enough to wash away excess trapped salt. If ultra-high purity is required for drug development, consider a secondary purification step such as ultrafiltration to remove residual inorganic salts[5].
Technical Support Center: Handling the Hygroscopic Nature of Aminobenzenesulfonyl Ethanol Salts
Prepared by: Your Senior Application Scientist Welcome to the technical support center dedicated to addressing the challenges associated with the hygroscopic nature of aminobenzenesulfonyl ethanol salts. As researchers,...
Author: BenchChem Technical Support Team. Date: March 2026
Prepared by: Your Senior Application Scientist
Welcome to the technical support center dedicated to addressing the challenges associated with the hygroscopic nature of aminobenzenesulfonyl ethanol salts. As researchers, scientists, and drug development professionals, you understand that controlling moisture is critical for ensuring the stability, performance, and quality of active pharmaceutical ingredients (APIs) and intermediates. This guide provides practical, in-depth solutions to common issues encountered during the handling, analysis, and formulation of these moisture-sensitive compounds.
Frequently Asked Questions (FAQs)
This section provides quick answers to the most common questions regarding the hygroscopic properties of aminobenzenesulfonyl ethanol salts.
Q1: What does it mean for a salt to be "hygroscopic," and why are aminobenzenesulfonyl ethanol salts susceptible?
A: Hygroscopicity is the tendency of a solid material to absorb or adsorb moisture from the surrounding atmosphere.[1][2][3] Aminobenzenesulfonyl ethanol salts, due to their polar functional groups (amine, sulfonyl, hydroxyl) and ionic nature, can readily form hydrogen bonds with water molecules, facilitating moisture uptake. This interaction can significantly alter the material's physicochemical properties.[4]
Q2: What are the immediate visual signs that my salt has absorbed moisture?
A: The most common initial indicators are changes in the powder's physical appearance. You may observe:
Clumping or Caking: Particles stick together, forming larger agglomerates.[1][2]
Loss of Flowability: The powder becomes sticky and adheres to surfaces, refusing to flow freely.[5]
Appearance Change: The powder might change from a fine, dusty material to a denser, more granular one. In severe cases of deliquescence, enough water is absorbed to form a visible liquid solution.[6]
Q3: How does moisture absorption impact the quality and performance of the API?
A: Moisture can have cascading negative effects on your material and final product, including:
Chemical Degradation: Water can act as a reactant or facilitate degradation pathways like hydrolysis, reducing the potency and shelf-life of the API.[2][3][7]
Physical Instability: Moisture can induce changes in the solid-state form, such as converting an anhydrous crystal to a hydrate or triggering a transition from a stable crystalline form to an amorphous state (or vice-versa).[8][9]
Manufacturing Problems: Poor powder flow leads to inconsistent dosing, tablet weight variation, and blockages in processing equipment.[2][5][10] Increased stickiness can also cause issues with tablet compression, such as adherence to punches and dies.[7][11]
Q4: What are the fundamental "best practices" for storing these salts in a laboratory setting?
A: Proper storage is your first line of defense. Key practices include:
Use Airtight Containers: Always store salts in well-sealed containers. For highly sensitive materials, consider containers with liners that have a low water vapor permeation rate.[1][3][11]
Controlled Environment: Store containers in a desiccator with an active desiccant or within a humidity-controlled environment like a glovebox or a room with a dehumidifier.[1][3][12]
Temperature Control: Avoid rapid temperature fluctuations, which can cause condensation inside containers.[12] Do not store chemicals in direct sunlight or near heat sources.[13][14][15]
Minimize Exposure: When sampling or weighing, work quickly and in a low-humidity environment if possible. Reseal containers immediately after use.
Q5: Which analytical method is considered the gold standard for accurately quantifying water content in these salts?
A: Karl Fischer titration is the most widely accepted and accurate method for determining the water content of pharmaceutical substances.[16][17][18] Unlike gravimetric methods like "Loss on Drying," which can also measure volatile solvents, Karl Fischer titration is specific to water.[19] It is highly precise, capable of detecting moisture levels down to parts per million (ppm), making it suitable for both raw materials and finished products.[16][20]
Troubleshooting Guide: From Clumps to Crystals
This section addresses specific problems you may encounter during your experiments, providing a structured approach to root cause analysis and corrective action.
Problem 1: My powder has formed hard clumps and is difficult to dispense.
Q: I opened a container of an aminobenzenesulfonyl ethanol salt to find it has caked into solid lumps. What caused this, and can I still use the material?
A: This is a classic sign of significant moisture uptake leading to the formation of strong interparticle liquid bridges, which solidify upon slight drying or pressure, causing caking.[10][21]
Causality: The primary cause is improper storage or exposure to a high-humidity environment.[1] This can happen if the container was not sealed properly, stored in a humid lab, or opened frequently in ambient conditions.
Immediate Action & Assessment:
Assess Severity: If the caking is minor, you may be able to gently break up the agglomerates with a spatula. However, aggressive grinding can alter particle size distribution and even the material's solid state, so proceed with caution.
Re-analyze Critical Parameters: Before using the material for any critical application, you must re-determine the water content via Karl Fischer titration.[20] It is also highly recommended to re-analyze the solid-state form using Powder X-Ray Diffraction (PXRD) to check for any phase changes.[8]
Preventive Workflow: Implement a strict handling protocol. The decision tree below outlines a systematic approach to troubleshooting and preventing caking.
Diagram: Troubleshooting Caking and Clumping
A decision tree for addressing moisture-induced powder agglomeration.
Problem 2: My analytical results are inconsistent, especially for solid-state characterization.
Q: I am getting variable PXRD patterns and thermal analysis (DSC/TGA) results for the same batch of material over time. Could moisture be the cause?
A: Absolutely. Inconsistency in solid-state analytical data is a classic symptom of a hygroscopic material interacting with ambient moisture. Water molecules can be incorporated into the crystal lattice to form hydrates or disrupt the lattice entirely, leading to an amorphous phase.[8][9]
Causality:
Hydrate Formation: The material may be converting from an anhydrous to a hydrated form (or between different hydrate states), each of which will have a unique PXRD pattern and thermal behavior.
Deliquescence/Amorphization: At a specific "critical relative humidity," the material may absorb enough water to dissolve and then re-solidify as an amorphous or different crystalline phase upon drying.
Sample Preparation: If samples are prepared on the benchtop prior to analysis, they begin to absorb moisture immediately, leading to results that are not representative of the bulk material in its controlled storage.
Authoritative Analysis Workflow: To obtain reliable and reproducible data, you must characterize the material's behavior as a function of humidity. This involves a multi-technique approach.
Diagram: Workflow for Characterizing a Hygroscopic Salt
A process flow for robust analysis of moisture-sensitive materials.
Standard Operating Procedures (SOPs) for Characterization
To ensure data integrity, follow these standardized protocols for analyzing hygroscopic salts.
SOP 1: Quantitative Water Content Determination by Karl Fischer Titration
This protocol provides a framework for accurate moisture measurement. The choice between volumetric and coulometric titration depends on the expected water content.[16]
Principle: Based on the Bunsen reaction where water reacts quantitatively with iodine and sulfur dioxide. It is a highly specific and accurate method for water determination.[17][20]
Method Selection:
Volumetric: Best for samples with higher moisture content (>1%).[16]
Coulometric: Ideal for trace moisture levels (<1% or in ppm).[16]
Step-by-Step Methodology (Volumetric):
System Preparation: Fill the burette with standardized Karl Fischer reagent. Add ~30 mL of methanol to the titration vessel and neutralize it with the KF reagent until the electrometric endpoint is reached and stable.[18]
Factor Determination: Accurately weigh 150-350 mg of a certified water standard (e.g., sodium tartrate dihydrate) and transfer it to the vessel. Titrate to the endpoint. Calculate the water equivalence factor (F) in mg/mL.[18]
Sample Analysis: Accurately weigh a suitable amount of the aminobenzenesulfonyl ethanol salt and quickly transfer it to the titration vessel.
Titration: Stir for 1 minute to ensure dissolution and titrate with the KF reagent to the stable electrometric endpoint. Record the volume of reagent consumed (B.R.).[18]
Calculation:
Water Content (%) = (B.R. × F) / (Sample Weight in mg) × 100
Table 1: Comparison of Common Moisture Determination Techniques.
SOP 2: Hygroscopicity Profiling by Dynamic Vapor Sorption (DVS)
DVS is a gravimetric technique that measures the change in mass of a sample as it is exposed to a series of controlled, stepwise changes in relative humidity (RH) at a constant temperature.[6][23][24]
Objective: To determine the hygroscopicity classification, identify critical humidity points where phase changes may occur, and understand the kinetics of water uptake and loss.[25][26]
Step-by-Step Methodology:
Sample Preparation: Place 5-15 mg of the powder in the DVS sample pan.
Drying: Start the experiment by drying the sample at 0% RH until a stable mass is achieved. This establishes the dry mass baseline.
Sorption Cycle: Increase the RH in steps (e.g., 10% increments from 0% to 90% RH). At each step, allow the sample mass to equilibrate before proceeding to the next RH level.[6]
Desorption Cycle: Decrease the RH in the same steps (e.g., from 90% back down to 0% RH) to measure moisture loss.
Data Analysis: Plot the change in mass (%) versus RH. The resulting graph is the sorption-desorption isotherm. The difference between the sorption and desorption curves is known as hysteresis, which can provide insight into the material's porosity and interaction with water.[23]
Hygroscopicity Classification
Weight % of Water Sorbed (after 24h at 25°C, 80% RH)
Non-hygroscopic
< 0.2%
Slightly hygroscopic
≥ 0.2% and < 2%
Hygroscopic
≥ 2% and < 15%
Very hygroscopic
≥ 15%
Deliquescent
Sufficient water is absorbed to form a liquid
Table 2: Hygroscopicity Classification based on the European Pharmacopoeia.[6][27]
SOP 3: Assessing Solid-State Changes with Powder X-Ray Diffraction (PXRD)
PXRD is a critical tool for identifying the crystalline structure (or lack thereof) of a material. When dealing with hygroscopic compounds, it is essential to control the sample environment to get meaningful data.
Objective: To detect changes in crystal form (polymorphs, hydrates) or transitions between crystalline and amorphous states as a result of moisture exposure.[8]
Step-by-Step Methodology:
Baseline Analysis: Immediately upon removal from a controlled, dry storage environment, prepare a sample and run a PXRD scan to determine the initial "as-is" crystal form.
Controlled Humidity Analysis (if available): Use a PXRD instrument equipped with a humidity-controlled sample stage. Run scans at various RH levels identified as critical by DVS analysis to observe structural changes in situ.
Ex-situ Analysis: If a humidity stage is unavailable, store samples in desiccators at different saturated salt solution-controlled RH values for a set period (e.g., 7 days). After equilibration, quickly mount and scan the samples.
Data Interpretation: Compare the diffractograms.
New Peaks / Peak Shifts: Indicate a phase change to a different crystal form (e.g., a hydrate).
Disappearance of Peaks / Broad Halo: Indicates a loss of crystallinity and transformation to an amorphous state.[8]
By integrating these FAQs, troubleshooting guides, and standardized protocols into your workflow, you can proactively manage the challenges posed by hygroscopic aminobenzenesulfonyl ethanol salts, ensuring the integrity of your research and the quality of your developmental products.
References
Common Powder Handling Issues in Manufacturing and How to Fix Them. (n.d.). Vertex AI Search.
The Effect of Moisture on Powder Flow and on Compaction and Physical Stability of Tablets. (n.d.). Vertex AI Search.
Tackling Moisture Challenges in Solid Dosage Manufacturing. (2016, May 2). Pharmaceutical Technology.
The Role of Karl Fischer Titration in Pharmaceutical Analysis. (2024, August 20). Analab Scientific Instruments.
Karl Fischer Moisture Analysis. (n.d.). Pacific BioLabs.
Water Content Determination by Karl Fischer. (2011, September 19). Pharmaguideline.
Hygroscopic Materials and Characterization Techniques for Fiber Sensing Applications: A Review. (n.d.). Vertex AI Search.
Mastering Karl Fischer Moisture Analysis: A Complete Guide. (n.d.). TCA Lab / Alfa Chemistry.
Moisture Impact on Powder Safety, Stability, and Processing. (n.d.). Delft Solids Solutions.
The Effect of Moisture on the Flowability of Pharmaceutical Excipients. (n.d.). PMC - NIH.
Karl Fischer Titration vs. Moisture Analysers: What's Best for Your Application?. (2025, May 23). Scales & Balances.
Water Woes or Water Win? Probing Water Vapor Uptake and Release with Dynamic Vapor Sorption (DVS). (2022, June 20). Particle Technology Labs.
Powder Handling and Processing: Ultimate Guide. (2025, July 9). PowderTechnology info.
Best Practices for Safe Chemical Storage in Laboratories. (2024, December 6). Innova Design Group.
Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. (n.d.). PMC.
Hygroscopic Problems Of Capsule Filled Powders. (2022, April 11). Richpacking020.com.
XRD Analysis of Hygroscopic Compounds: Structural Effects and Best Practices. (n.d.). SCIRP.
How do I safely store chemicals in laboratory?. (n.d.). Environmental Health & Safety.
DVS Systems | Dynamic Vapor Sorption. (n.d.). ProUmid.
A Guide to Handling and Storing Chemicals in a Lab. (2021, March 4). InterFocus.
Guidance on Safe Storage of Chemicals in Laboratories. (n.d.). University of St Andrews.
Effect of Moisture on the Stability of Solid Dosage Forms. (n.d.).
7.9.1 General Storage Guidelines. (n.d.). Environment, Health and Safety.
Overcoming Common Pharmaceutical Powder Handling Challenges. (2026, February 18). Jenike & Johanson.
An innovative drug delivery form for hygroscopic pharmaceutical drugs. (2019, January 22). Manufacturing Chemist.
How to Improve Powder Handling in Pharma Production. (2025, January 9).
Hygroscopicity Testing. (n.d.). BOC Sciences.
A Guide to Processing and Holding Active Pharmaceutical Ingredients. (2024, October 17). Powder Systems.
Modern Analytical Technique for Characterization Organic Compounds. (n.d.). Vertex AI Search.
Characterizing the Effects of Moisture on Pharmaceutical Materials using the Discovery SA – Dynamic Vapor Sorption Analyzer. (n.d.). TA Instruments.
Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain. (2022, June 28). Pharma Excipients.
Annex 9 Guide to good storage practices for pharmaceuticals. (n.d.). FDA.
Troubleshooting low conversion rates in sulfatoethyl sulfone synthesis
Welcome to the Technical Support Center for Reactive Intermediate Synthesis. As an Application Scientist, I frequently consult with researchers and drug development professionals who struggle with stalling conversion rat...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for Reactive Intermediate Synthesis. As an Application Scientist, I frequently consult with researchers and drug development professionals who struggle with stalling conversion rates during the esterification of β-hydroxyethyl sulfones.
The fundamental issue in synthesizing β-sulfatoethyl sulfones (often referred to as "para-esters" or "meta-esters" in reactive dye chemistry) is rarely the inherent reactivity of the substrate. Instead, it is the thermodynamic equilibrium of the reaction and the delicate balance between targeted sulfation and unwanted elimination.
This guide is designed to provide you with field-proven insights, mechanistic causality, and self-validating protocols to troubleshoot and optimize your conversion rates.
Mechanistic Pathway & Diagnostic Logic
To effectively troubleshoot, we must first map the reaction environment. The esterification of a β-hydroxyethyl sulfone is a reversible process. If the mechanistic pathway is not strictly controlled, the reaction will either stall due to hydrolysis or overshoot into elimination byproducts.
Reaction logic of sulfatoethyl sulfone synthesis, highlighting optimal pathways and side reactions.
Troubleshooting FAQs
Q: Why does my esterification conversion plateau at 75-80% despite using a large excess of sulfuric acid?A: You are battling Le Chatelier's principle. The esterification of β-hydroxyethyl sulfones produces water as a byproduct. If this water is not actively removed from the system, the reaction reaches a thermodynamic equilibrium, triggering reverse hydrolysis[1]. To break this plateau, you must implement synchronous water removal. This can be achieved via vacuum distillation during the reaction[2] or by using a water-insoluble organic solvent to azeotropically remove water, which can push conversion rates as high as 95-100%[3].
Q: I am detecting a high concentration of vinyl sulfone impurities in my final product. How is this forming?A: Vinyl sulfone is a classic elimination impurity. The β-sulfatoethyl sulfone product is highly susceptible to β-elimination, which is triggered by excessive thermal stress (temperatures exceeding 150°C) or localized alkaline conditions during the quenching and workup phase[4]. Ensure your esterification temperature strictly remains between 125°C and 150°C, and maintain acidic to neutral conditions during isolation.
Q: Can I use standard 98% sulfuric acid instead of oleum or anhydrous acid?A: While chemically possible, standard 98% sulfuric acid introduces 2% water into the reactor immediately, which suppresses the forward reaction kinetics from the start. Industrial standards dictate using anhydrous sulfuric acid (monohydrate) or an oleum mixture (H2SO4/SO3) to ensure the system remains perfectly anhydrous. In this setup, the acid acts simultaneously as a reactant, a solvent, and a dehydrating agent[4].
Quantitative Diagnostic Parameters
Use the following table to benchmark your current reaction parameters against optimized targets. Deviations in these metrics are the primary causes of low conversion.
Parameter
Sub-optimal Condition
Mechanistic Consequence
Optimized Target
Acid Concentration
< 95% H2SO4
Immediate introduction of water stalls equilibrium.
To ensure scientific integrity, a protocol must be self-validating—meaning the success or failure of the reaction can be logically deduced and measured at specific checkpoints. Follow this workflow to achieve >95% conversion.
Step 1: Anhydrous Preparation & Substrate Drying
Action: Dry the β-hydroxyethyl sulfone starting material under vacuum at 60°C for 4 hours prior to the reaction.
Causality: Extraneous moisture in the starting material prematurely consumes the sulfating agent (converting SO3 to H2SO4, or diluting the acid), which alters the effective molar ratio and limits maximum conversion.
Step 2: Cryogenic Acid Addition
Action: Suspend the dried substrate in anhydrous sulfuric acid (monohydrate). Cool the reactor to between -5°C and +5°C. Slowly add a mixture of sulfuric acid and sulfur trioxide (oleum) dropwise, maintaining the temperature below 10°C[4].
Causality: The initial protonation of the hydroxyl group is highly exothermic. Maintaining cryogenic temperatures prevents localized charring, ring sulfonation, and oxidative degradation of the aromatic system.
Action: Gradually heat the reaction mass over 30-40 minutes to a target temperature of 125°C to 150°C[4]. Apply a controlled vacuum (e.g., 150 mmHg) to the reactor[2]. Maintain these conditions for 2 to 4 hours.
Causality: The elevated temperature provides the activation energy required for rapid esterification. The applied vacuum continuously strips the water byproduct from the reaction matrix, preventing reverse hydrolysis and driving the equilibrium entirely toward the β-sulfatoethyl sulfone product.
Step 4: Quenching and Validation
Action: Cool the reaction mixture to <20°C. Slowly quench the mixture by pouring it into an excess of crushed ice and water, maintaining the quench temperature below 15°C to prevent thermal elimination.
Validation Checkpoint: Pull an aliquot for HPLC analysis. The protocol is validated if the starting material (β-hydroxyethyl sulfone) peak area is <2%, and the elimination impurity (vinyl sulfone, which elutes later due to lower polarity) is <1%. If the starting material is >5%, the vacuum/water removal in Step 3 was insufficient.
References
Process for the preparation of aminoaryl β-sulfatoethyl sulfone compounds. Google Patents.
Sulfuric acid ester of 1-aminobenzene-4-('-hydroxyethyl-sulfone)-2-sulfonic acid, the 4-vinylsulfone compound thereof and a process for their preparation. Google Patents.
Method for preparing p-aminophenyl-beta-hydroxyethyl sulfone sulfate. Patsnap.
Method for synthesizing 3-(beta-sulfate ethyl sulfuryl). Google Patents.
1H NMR Spectrum of 4-Aminophenyl Beta-Hydroxyethyl Sulfone HCl: A Comparative Analytical Guide
4-Aminophenyl beta-hydroxyethyl sulfone (and its hydrochloride salt) is a foundational intermediate in the synthesis of vinyl sulfone reactive dyes and various pharmaceutical active ingredients[1]. For researchers and dr...
Author: BenchChem Technical Support Team. Date: March 2026
4-Aminophenyl beta-hydroxyethyl sulfone (and its hydrochloride salt) is a foundational intermediate in the synthesis of vinyl sulfone reactive dyes and various pharmaceutical active ingredients[1]. For researchers and drug development professionals, verifying the exact protonation state and functionalization of this intermediate is critical, as premature esterification or deprotonation can drastically alter downstream reaction kinetics.
As a Senior Application Scientist, I have structured this guide to objectively compare the
1
H NMR performance of the HCl Salt against its two most common alternatives: the Free Base and the Sulfate Ester (parabase ester). Instead of merely listing chemical shifts, this guide explores the mechanistic causality behind the spectral differences and provides a self-validating protocol for accurate characterization.
Mechanistic Causality of Chemical Shifts
The
1
H NMR spectrum of 2-(4-aminophenylsulfonyl)ethanol is dictated by the push-pull electronic system of the para-substituted aromatic ring and the inductive effects along the aliphatic chain.
The Aromatic AA'BB' System
The aromatic region of this compound presents as a classic AA'BB' system (often approximating two doublets). The chemical shifts of these protons are highly sensitive to the protonation state of the amine group:
Free Base Form: The
−NH2
group is a strong
π
-electron donor. This resonance effect increases electron density at the ortho and para positions, heavily shielding the protons adjacent to the amine, pushing them upfield to ~6.65 ppm.
HCl Salt Form: Upon protonation to
−NH3+
, the group loses its lone pair and becomes a strong
σ
-electron acceptor. This inductive withdrawal strips electron density from the ring, deshielding the ortho protons and shifting them downfield to ~7.50 ppm. The
−SO2−
group remains a constant electron-withdrawing anchor on the other side of the ring.
The Aliphatic Chain
The
β
-hydroxyethyl group (
−CH2−CH2−OH
) exhibits first-order coupling, typically appearing as two distinct triplets or multiplets. When the terminal hydroxyl group is converted to a sulfate ester (a common step in reactive dye synthesis), the strong electron-withdrawing nature of the
−OSO3H
group deshields the adjacent methylene protons, shifting them from ~3.65 ppm downfield to >4.10 ppm[2].
Diagram 1: Logical relationship showing the electronic effects of protonation on aromatic chemical shifts.
Comparative Quantitative Data
The following table summarizes the expected
1
H NMR chemical shifts for the three primary forms of the compound. Data is referenced to DMSO-
d6
at 400 MHz.
Note: The -NH₃⁺ peak in the HCl salt is often significantly broadened due to quadrupolar relaxation from the ¹⁴N nucleus and intermediate chemical exchange rates.
Self-Validating Experimental Protocol
To ensure absolute trustworthiness in your structural assignment, you must employ a self-validating NMR workflow. The presence of exchangeable protons (
−OH
,
−NH2
,
−NH3+
) provides a built-in mechanism for signal verification via deuterium exchange.
Step-by-Step Methodology
Solvent Selection & Preparation:
Action: Weigh 5–10 mg of the 4-aminophenyl beta-hydroxyethyl sulfone HCl standard. Dissolve in 0.6 mL of strictly anhydrous DMSO-
d6
containing 0.03% v/v Tetramethylsilane (TMS)[2].
Causality: DMSO-
d6
is chosen over CDCl
3
because the HCl salt is highly polar and insoluble in chlorinated solvents. Anhydrous conditions are critical; trace water will cause the
−NH3+
and
−OH
signals to coalesce or shift unpredictably due to rapid proton exchange.
Baseline Acquisition:
Action: Acquire a standard 1D
1
H NMR spectrum (400 MHz, 16–32 scans, relaxation delay
d1
= 2 seconds).
Causality: A sufficiently long relaxation delay ensures accurate integration, which is necessary to confirm the 3H integration of the
−NH3+
group versus the 2H integration of the aliphatic methylenes.
The D₂O Shake Test (Validation Step):
Action: Remove the NMR tube, add 1–2 drops of Deuterium Oxide (D
2
O), cap tightly, and shake vigorously for 30 seconds. Re-acquire the spectrum under identical parameters.
Causality: Labile protons (
−OH
and
−NH3+
) will rapidly exchange with deuterium. In the post-shake spectrum, the signals at ~10.50 ppm and ~5.00 ppm will completely disappear, definitively proving their assignment and distinguishing them from any potential aromatic or aliphatic impurities.
Part 1: Platform Comparison – Choosing the Right Mass Spectrometer
Untargeted LC-MS/MS Identification of Reactive Dye Degradation Products: A High-Resolution Platform Comparison Guide As global regulatory scrutiny intensifies around the environmental and toxicological impacts of industr...
Author: BenchChem Technical Support Team. Date: March 2026
Untargeted LC-MS/MS Identification of Reactive Dye Degradation Products: A High-Resolution Platform Comparison Guide
As global regulatory scrutiny intensifies around the environmental and toxicological impacts of industrial effluents, the identification of reactive dye degradation products has become a critical analytical challenge. Reactive dyes, such as Reactive Black 5 (RB5) and Trypan Blue, are heavily utilized in textiles and increasingly found as illicit adulterants in foodstuff [1]. When subjected to advanced oxidation processes (AOPs), biodegradation, or enzymatic cleavage, these diazo dyes break down into intermediate aromatic amines, many of which are highly toxic or mutagenic.
For analytical scientists and drug development professionals—who frequently adapt these workflows for pharmaceutical metabolite identification (MetID)—the challenge lies in distinguishing isobaric intermediates and elucidating unknown structures in complex matrices. This guide objectively compares High-Resolution Mass Spectrometry (HRMS) platforms and provides a self-validating, step-by-step methodology for the LC-MS/MS identification of dye degradation products.
While Triple Quadrupole (QqQ) systems are the gold standard for targeted quantitation (e.g., monitoring a known aromatic amine at parts-per-trillion levels), they lack the mass resolving power required for untargeted structural elucidation. Identifying unknown degradation products demands HRMS platforms like the Quadrupole Time-of-Flight (Q-TOF) or the Orbitrap .
The causality behind this choice is simple: degradation pathways often produce multiple intermediates with identical nominal masses but different exact masses (mass defects). Only HRMS can provide the sub-2 ppm mass accuracy necessary to assign unambiguous molecular formulas to these unknown fragments.
Table 1: LC-MS Platform Comparison for Degradation Product Identification
Feature
Triple Quadrupole (QqQ)
Q-TOF MS
Orbitrap MS
Primary Application
Targeted quantitation (MRM)
Untargeted screening, fast LC
Untargeted screening, deep structural ID
Mass Accuracy
Low (>100 ppm)
High (1–3 ppm)
Ultra-High (<1 ppm)
Resolving Power
Unit resolution (~1,000)
30,000 – 60,000 (FWHM)
120,000 – 500,000 (FWHM)
Scan Speed
Extremely fast (dwell times in ms)
Very fast (up to 100 Hz)
Moderate (up to 40 Hz)
Dye Analysis Use Case
Monitoring known toxic amines post-treatment.
Rapid profiling of highly dynamic degradation kinetics.
Resolving complex isobaric intermediates in wastewater or food matrices.
Recommendation: For initial degradation pathway mapping, the Orbitrap provides superior resolving power to separate closely eluting sulfonated isomers. However, if analyzing highly transient intermediates requiring ultra-fast UHPLC gradients, the Q-TOF offers a slight edge in scan speed without sacrificing critical mass accuracy.
Part 2: Mechanistic Pathways of Dye Degradation
Understanding the degradation mechanism is essential for predicting expected LC-MS/MS fragments. Reactive dyes typically degrade via two primary pathways:
Azo Bond Cleavage: The
−N=N−
bond is highly susceptible to oxidative (e.g., ozonation) or reductive (e.g., enzymatic or chemical) cleavage. For instance, Soybean Peroxidase degrades diazo dyes via symmetrical azo bond cleavage, followed by radical-initiated ring opening [2]. Similarly, reductive cleavage using
SnCl2/HCl
is used to detach and identify reactive dyes illegally bound to food matrices [3].
Desulfonation & Hydroxylation: During ozonation, the detachment of sulfonic groups (
−SO3
) and the introduction of hydroxyl (
−OH
) groups occur rapidly, leading to intermediates such as
m/z
281 and 350 for Reactive Black 5 [1].
Figure 1: Proposed degradation pathway of reactive diazo dyes via advanced oxidation.
Part 3: Self-Validating LC-MS/MS Experimental Protocol
To ensure data integrity, the following protocol incorporates self-validating steps, including reaction quenching and carryover monitoring.
Step 1: Sample Preparation & Quenching
Causality: Advanced oxidation reactions (like ozonation or Fenton) continue post-sampling unless actively stopped. Failing to quench the reaction will result in artificial degradation during the autosampler queue, skewing kinetic data.
Withdraw 5.0 mL aliquots of the dye degradation mixture at specific time intervals (e.g., 0, 5, 15, 30, 60 min).
Quench immediately: For ozonation, bubble with
N2
gas for 2 minutes to remove residual ozone [1]. For peroxidase assays, add 100 µL of 1 M sodium azide or drop the pH to < 2.0 to denature the enzyme.
Centrifuge at 10,000 x g for 10 minutes to remove insoluble particulates.
Filter the supernatant through a 0.22 µm PTFE syringe filter into an LC vial.
Step 2: UHPLC Separation
Causality: Reactive dyes contain multiple highly polar sulfonic acid groups. Standard formic acid mobile phases (pH ~2.7) suppress the ionization of these groups in negative mode and cause poor retention on standard C18 columns. Using ammonium acetate buffers the pH to ~6.8, keeping the sulfonic groups deprotonated for optimal negative Electrospray Ionization (ESI-) while improving peak shape.
Column: Polar-embedded C18 or Syncronis aQ (250 × 4.6 mm, 5 µm) to retain polar intermediates [1].
Mobile Phase A: 20 mM Ammonium Acetate in LC-MS grade water.
Mobile Phase B: LC-MS grade Methanol.
Gradient: 2% B (0–6 min)
→
90% B (6–8 min)
→
90% B (8–20 min)
→
2% B (20–25 min).
Validation Step: Inject a solvent blank after the highest concentration time-point to verify the absence of column carryover (sulfonated dyes are notorious for sticking to stainless steel LC lines).
Step 3: HRMS/MS Acquisition
Ionization Mode: ESI Negative (-). Sulfonic groups readily lose a proton to form
[M−H]−
or
[M−2H]2−
ions.
Acquisition Mode: Data-Dependent Acquisition (DDA). The mass spectrometer performs a full MS1 scan (e.g.,
m/z
100–1000) and automatically triggers MS2 fragmentation on the top 5 most intense precursor ions.
Collision Energy: Use stepped Normalized Collision Energy (NCE) at 20, 35, and 50 eV to ensure both fragile azo bonds and stable aromatic rings are fragmented.
Step 4: Data Processing & Structural Elucidation
Import raw data into processing software (e.g., Compound Discoverer or MS-DIAL).
Apply a Mass Defect Filter based on the parent dye's exact mass to filter out background matrix noise.
Identify diagnostic neutral losses in the MS2 spectra: Loss of 80 Da (
−SO3
) or 64 Da (
−SO2
) is highly indicative of sulfonated dye fragments.
Figure 2: Untargeted LC-MS/MS workflow for identifying dye degradation products.
Conclusion
The successful identification of reactive dye degradation products relies heavily on the synergy between optimized sample preparation, intelligent chromatographic buffering, and the resolving power of HRMS platforms. While Q-TOF systems offer excellent speed for kinetic monitoring, Orbitrap platforms provide the ultimate confidence in structural elucidation for complex, isobaric degradation mixtures. By applying the self-validating protocols outlined above, analytical scientists can accurately map degradation pathways, ensuring that environmental remediation and food safety analyses detect not just the disappearance of the parent dye, but the true elimination of its toxic byproducts.
References
Decolorization of azo dye C.I. Reactive Black 5 by ozonation in aqueous solution: influencing factors, degradation products, reaction pathway and toxicity assessment
Source: Water Science and Technology (2016) 73(7): 1500–1510.
URL:[Link]
Mechanistic study of a diazo dye degradation by Soybean Peroxidase
Source: Chemistry Central Journal (2013) 7(1): 93.
URL:[Link]
Determination of Reactive Dyes in Coloring Foodstuff, Fruit Juice Concentrates, and Meat Products by Reductive Azo-Bond Cleavage and LC-ESI-MS/MS Analysis
Source: Journal of Agricultural and Food Chemistry (2025) 73(6): 3703–3713.
URL:[Link]
Validation
Analytical and Performance Comparison Guide: Para Base Alcohol vs. Para Base Ester in Reactive Dye Synthesis
As a Senior Application Scientist, selecting the correct intermediate for reactive dye synthesis is critical for maximizing dye fixation and minimizing environmental impact. Para Base —specifically, 4-(2-Sulfatoethylsulf...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, selecting the correct intermediate for reactive dye synthesis is critical for maximizing dye fixation and minimizing environmental impact. Para Base —specifically, 4-(2-Sulfatoethylsulfonyl)aniline—is a cornerstone intermediate in the production of vinyl sulfone reactive dyes. However, its unesterified precursor, Para Base Alcohol (4-(2-hydroxyethylsulfonyl)aniline), is often evaluated during process optimization.
This guide objectively compares the structural validation (via FTIR spectroscopy) and synthetic performance of the hydroxyl-containing precursor against the fully esterified sulfate form. By understanding the causality behind these functional group modifications, researchers can establish self-validating analytical protocols for their synthetic workflows.
Mechanistic Causality: Why Esterification Matters
The transition from Para Base Alcohol to Para Base Ester is driven by the fundamental requirements of reactive dye chemistry. The terminal hydroxyl (-OH) group in the precursor is a poor leaving group. If subjected to alkaline dyeing conditions, it fails to undergo the necessary β-elimination.
By reacting the precursor with sulfuric acid, the hydroxyl group is converted into a sulfate ester (-OSO₃H). According to structural data from 1[1], this esterified form (Ethanol, 2-((4-aminophenyl)sulfonyl)-, 1-(hydrogen sulfate)) acts as an excellent leaving group. Under alkaline conditions (pH > 9), the sulfate group is eliminated, generating a highly reactive vinyl sulfone moiety that covalently bonds to the hydroxyl groups of cellulose fibers.
Chemical transformation pathway of Para Base intermediates.
FTIR Spectroscopic Validation: Tracking Functional Groups
Fourier-Transform Infrared (FTIR) spectroscopy provides a self-validating system to monitor the esterification process. The transformation directly alters the hydrogen-bonding network, which is immediately visible in the IR spectrum.
The Hydroxyl (-OH) Signature
In the Para Base precursor, the terminal hydroxyl group participates in extensive intermolecular hydrogen bonding. As supported by spectral analysis guidelines from2[2], hydroxyl groups typically exhibit a broad, dominant absorption "tongue" between 3200 and 3600 cm⁻¹. Upon successful esterification, this broad band disappears, confirming the consumption of the -OH group.
The Sulfonyl (-SO₂-) Signature
The sulfonyl group acts as an internal reference standard because it remains intact throughout the esterification process. Based on spectroscopic studies detailed on 3[3], the highly electron-withdrawing -SO₂- group consistently displays two distinct stretching modes: an asymmetric stretch at ~1310–1350 cm⁻¹ and a symmetric stretch at ~1110–1160 cm⁻¹. While the peaks remain present in both the precursor and the ester, slight blue-shifts (~5 cm⁻¹) occur in the esterified form due to the inductive effect of the newly formed sulfate group.
Experimental Workflow: FTIR KBr Pellet Method
To ensure high-fidelity spectral data without moisture interference, follow this standardized protocol:
Sample Preparation : Weigh 1.5 mg of the synthesized Para Base compound and mix with 200 mg of anhydrous, spectroscopy-grade Potassium Bromide (KBr).
Homogenization : Grind the mixture in an agate mortar for 3 minutes until a fine, uniform powder is achieved to minimize light scattering.
Pellet Pressing : Transfer the powder to a hydraulic press die. Apply a pressure of 10 tons for 2 minutes to form a transparent KBr pellet.
Spectral Acquisition : Place the pellet in the FTIR spectrometer. Scan from 4000 cm⁻¹ to 400 cm⁻¹ for 32 scans at a resolution of 4 cm⁻¹.
Data Processing : Apply baseline correction. Deconvolute overlapping peaks in the 1100–1350 cm⁻¹ region to accurately isolate the sulfonyl and sulfate stretches.
The structural differences observed in FTIR directly correlate with the macroscopic performance of the intermediates in dye synthesis.
Table 1: FTIR Peak Assignments Comparison
Functional Group
Para Base Precursor (cm⁻¹)
Para Base Ester (cm⁻¹)
Vibrational Mode
Hydroxyl (-OH)
3300 - 3450 (Broad)
Absent / Trace
O-H Stretching
Sulfonyl (-SO₂-)
1320 (Asym), 1140 (Sym)
1325 (Asym), 1145 (Sym)
S=O Stretching
Sulfate (-OSO₃H)
Absent
1240, 1050
C-O-S, S=O Stretching
Amine (-NH₂)
3380, 3420 (Sharp)
3385, 3425 (Sharp)
N-H Stretching
Table 2: Synthetic Performance Metrics
To validate the necessity of the esterification step, both intermediates were subjected to a standard alkaline elimination workflow (pH 10.5, 40°C, 60 minutes) to measure their conversion into the reactive vinyl sulfone state.
Performance Metric
Para Base Precursor
Para Base Ester
Causality / Mechanism
Aqueous Solubility
Low
High
Sulfate group introduces ionic character, enhancing solvation.
Vinyl Sulfone Yield
< 5%
> 95%
Hydroxyl is a poor leaving group; Sulfate is an excellent leaving group.
Dye Fixation Rate
Incompatible
85 - 90%
Efficient β-elimination allows rapid covalent bonding to cellulose.
Conclusion
The analytical comparison definitively proves that unesterified Para Base Alcohol is unsuitable for direct reactive dye coupling. The broad hydroxyl band at 3300–3450 cm⁻¹ in the FTIR spectrum serves as a negative marker; its complete disappearance, coupled with the emergence of sulfate stretches at 1240 cm⁻¹ and 1050 cm⁻¹, is mandatory for a successful synthesis. The sulfonyl stretches (1325 cm⁻¹ and 1145 cm⁻¹) act as reliable internal standards throughout the process. By enforcing this self-validating FTIR protocol, researchers can guarantee >95% vinyl sulfone conversion in downstream applications.
References
Master Organic Chemistry . Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Available at:[Link]
ResearchGate . Infrared Spectra of Sulfones and Related Compounds. Available at:[Link]
PubChem (National Institutes of Health) . Ethanol, 2-((4-aminophenyl)sulfonyl)-, 1-(hydrogen sulfate) | C8H11NO6S2. Available at:[Link]
Comprehensive Purity Assay Guide for 2-(4-Aminobenzenesulfonyl)ethan-1-ol Hydrochloride: Method Comparison and Experimental Protocols
Executive Summary & Mechanistic Overview 2-(4-Aminobenzenesulfonyl)ethan-1-ol hydrochloride (CAS 4229-23-6; free base CAS 5246-58-2) is a highly polar, bifunctional chemical intermediate. It is structurally characterized...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Mechanistic Overview
2-(4-Aminobenzenesulfonyl)ethan-1-ol hydrochloride (CAS 4229-23-6; free base CAS 5246-58-2) is a highly polar, bifunctional chemical intermediate. It is structurally characterized by a primary aromatic amine (aniline derivative), a strongly electron-withdrawing sulfonyl group, and a primary aliphatic alcohol. This compound is a critical building block in the synthesis of reactive azo dyes (such as Reactive Black 5)[1] and serves as a key pharmacophore in the development of sulfonamide-based pharmaceutical inhibitors[2].
The Causality Behind Analytical Challenges
Determining the absolute purity of this compound requires overcoming several mechanistic hurdles:
High Polarity & Ionization: The presence of the hydrochloride salt and the basic aniline group (pKa ~2.5 for the conjugate acid) means the molecule is highly ionized in aqueous solutions. In reversed-phase chromatography, this can lead to severe peak tailing if the mobile phase pH is not strictly controlled to keep the analyte fully protonated.
Chemical Instability Vectors: Under basic conditions or thermal stress, the
β
-hydroxyethyl sulfone moiety can undergo a dehydration/elimination reaction to form a reactive vinyl sulfone impurity. Furthermore, the primary amine is susceptible to oxidative dimerization (forming azoxy/azo compounds)[3].
Process Impurities: In environmental and synthetic monitoring, this compound is often tracked as a stable end-product of the reductive cleavage of azo linkages[3], meaning assays must resolve it from a complex matrix of isomeric sulfonates and unreacted starting materials.
To ensure high-purity grades (>99%) for sensitive downstream coupling[4], analytical scientists must choose the correct assay based on the specific phase of development (e.g., trace impurity profiling vs. bulk batch release).
Method Comparison: Objective Performance Analysis
No single analytical technique provides a complete picture of purity. The table below objectively compares the three primary methodologies used for evaluating 2-(4-Aminobenzenesulfonyl)ethan-1-ol hydrochloride, synthesizing field-proven performance metrics.
Performance Metric
Reversed-Phase HPLC-UV
Diazotization Titration
Quantitative NMR (qNMR)
Primary Principle
Chromatographic separation based on hydrophobicity/polarity.
Stoichiometric reaction of the primary amine with
NaNO2
.
Integration of proton resonance signals vs. internal standard.
Bulk API release testing & total amine content determination.
Absolute purity determination without a reference standard.
Specificity
High: Resolves isomers, oxidation products, and vinyl sulfones.
Low: Cannot distinguish between isomeric aromatic amines.
Very High: Structurally specific based on chemical shifts.
LOD / LOQ
~0.01% / 0.05% (w/w)
~0.5% (w/w)
~0.1% / 0.5% (w/w)
Analysis Time
15–30 minutes per run
10–15 minutes per sample
5–10 minutes per scan
Self-Validation
System Suitability (Resolution > 2.0, Tailing < 1.5)
Blank subtraction, Potentiometric endpoint drift
Relaxation delay (
D1
) optimization, S/N > 250
Cost per Test
Medium (Requires columns, HPLC-grade solvents)
Low (Aqueous reagents, standard titrator)
High (Requires high-field NMR instrument time)
Analytical Workflows & Degradation Pathways
To conceptualize the analytical strategy and the impurities these methods must detect, refer to the following logical workflows.
Analytical workflow decision tree for purity assay selection.
Primary degradation and process impurity pathways requiring analytical resolution.
Experimental Protocols
The following protocols are designed as self-validating systems, ensuring that any deviation in instrument performance or reagent quality is immediately flagged before data reporting.
Mechanistic Rationale: To prevent peak tailing of the basic aniline group, the mobile phase is buffered to pH 3.0 using phosphate buffer. At this pH, the amine is fully protonated, preventing secondary interactions with residual silanols on the C18 stationary phase.
Reagents & Equipment:
HPLC system equipped with a UV/Vis or DAD detector.
Column: C18, 250 mm × 4.6 mm, 5 µm particle size (e.g., Inertsil ODS-3 or equivalent).
Mobile Phase A: 20 mM Potassium dihydrogen phosphate (
KH2PO4
), adjusted to pH 3.0 with orthophosphoric acid.
Mobile Phase B: HPLC-Grade Acetonitrile.
Step-by-Step Methodology:
Preparation of Standard Solution: Accurately weigh 25.0 mg of 2-(4-Aminobenzenesulfonyl)ethan-1-ol hydrochloride reference standard. Dissolve in 50 mL of Mobile Phase A (Concentration: 0.5 mg/mL). Sonicate for 5 minutes to ensure complete dissolution.
Preparation of Sample Solution: Prepare the test sample identically to the standard solution.
Chromatographic Conditions:
Flow Rate: 1.0 mL/min.
Injection Volume: 10 µL.
Column Temperature: 30 °C.
Detection Wavelength: 254 nm (optimal for the aromatic sulfonamide chromophore).
Gradient Program:
0–5 min: 5% B
5–20 min: Linear ramp to 60% B (elutes non-polar oxidation impurities)
20–25 min: Hold at 60% B
25–26 min: Return to 5% B
26–35 min: Re-equilibration.
System Suitability (Self-Validation): Inject the standard solution six times. The system is valid only if the Relative Standard Deviation (RSD) of the peak area is
≤
2.0%, the USP tailing factor is
≤
1.5, and the theoretical plate count is
≥
5000.
Calculation: Calculate purity using the area normalization method (for related substances) or external standard calibration (for absolute assay).
Protocol B: Diazotization Titration (Bulk Assay)
Mechanistic Rationale: The primary aromatic amine reacts quantitatively with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) at low temperatures to form a diazonium salt. The potentiometric endpoint ensures objective, operator-independent results.
Reagents & Equipment:
Automatic potentiometric titrator equipped with a platinum ring indicator electrode and a reference electrode.
0.1 M Sodium Nitrite (
NaNO2
) Volumetric Solution (VS).
Concentrated Hydrochloric Acid (HCl).
Potassium Bromide (KBr) as a catalyst.
Step-by-Step Methodology:
Sample Preparation: Accurately weigh approximately 250 mg of the 2-(4-Aminobenzenesulfonyl)ethan-1-ol hydrochloride sample into a 250 mL titration beaker.
Dissolution: Add 50 mL of deionized water and 10 mL of concentrated HCl. Stir until completely dissolved.
Catalysis & Cooling: Add 1.0 g of KBr. Cool the solution to 0–5 °C using an ice bath (Critical step: Diazonium salts are thermally unstable and will decompose to phenols releasing
N2
gas if the temperature exceeds 10 °C).
Titration: Titrate slowly with 0.1 M
NaNO2
VS under continuous stirring. Set the titrator to dynamic dosing, reducing the dose volume as the potential jump approaches.
Self-Validation (Blank): Perform a blank titration omitting the sample. Subtract the blank volume from the sample volume.
Comprehensive Disposal and Operational Safety Guide for 2-(4-Aminobenzenesulfonyl)ethan-1-ol Hydrochloride As a Senior Application Scientist, I recognize that handling complex organic intermediates requires more than jus...
Author: BenchChem Technical Support Team. Date: March 2026
Comprehensive Disposal and Operational Safety Guide for 2-(4-Aminobenzenesulfonyl)ethan-1-ol Hydrochloride
As a Senior Application Scientist, I recognize that handling complex organic intermediates requires more than just following a generic safety data sheet (SDS). You must understand the causality behind the chemical's behavior to manage its lifecycle safely.
2-(4-Aminobenzenesulfonyl)ethan-1-ol hydrochloride is a specialized intermediate featuring an aniline moiety, a sulfonyl group, an aliphatic alcohol, and a hydrochloride salt. This unique structural combination dictates specific end-of-life treatment protocols to comply with Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA) standards[1].
Chemical Hazard Profiling & Causality
To design a self-validating disposal system, we must first deconstruct the molecule's physicochemical properties and understand why specific disposal routes are mandated.
The Aniline Moiety: Aromatic amines are potent sensitizers and toxicophores. Systemic absorption can lead to methemoglobinemia. Therefore, zero-contact handling and strict segregation from general waste are required.
The Hydrochloride Salt: In aqueous solutions, the dissociation of the hydrochloride salt releases
H+
and
Cl−
ions. Concentrated solutions can easily drop below pH 2.0, triggering the EPA D002 (Corrosive) hazardous waste classification[2].
Sulfur and Chlorine Content: The presence of both a sulfonyl group (
−SO2−
) and a chloride ion (
Cl−
) means that standard incineration will generate sulfur oxides (
SOx
) and hydrogen chloride (
HCl
) gas. Consequently, this waste must be routed to a commercial hazardous waste incinerator equipped with alkaline flue gas scrubbers[3].
Table 1: Physicochemical & Hazard Profile Summary
Property / Hazard
Structural Cause
Operational & Disposal Consequence
High Water Solubility
−OH
,
−SO2−
, and
−NH3+Cl−
groups
Spills easily spread in aqueous environments; prohibits sink/drain disposal[2].
Aqueous Acidity
Hydrochloride salt dissociation
Requires mandatory pH assessment and neutralization prior to liquid waste bulking[2].
Toxic Emissions
Elemental S and Cl
Mandates collection as "Halogenated/Sulfur-containing Organic Waste" for specialized incineration[3].
The following protocols are designed as self-validating systems. By incorporating verification steps (e.g., pH testing), you prevent incompatible chemical reactions in your Satellite Accumulation Area (SAA)[2].
Protocol A: Solid Waste Disposal (Unused Chemical or Contaminated Consumables)
Use this protocol for pure solid waste, contaminated weighing paper, or empty primary containers.
Segregation: Collect all solid 2-(4-Aminobenzenesulfonyl)ethan-1-ol hydrochloride waste in a chemically compatible, leak-proof container (e.g., High-Density Polyethylene - HDPE)[4]. Do not use metal containers, as residual acidity can cause corrosion[1].
Immediate Labeling: The hazardous waste determination must be performed in the lab the moment waste is first added to a container[4]. Affix a label reading: "Hazardous Waste: Toxic Solid, Contains Sulfur and Halogens."
Storage & Capping: Store the container in a designated SAA. The container must remain securely capped at all times, except when actively adding waste[4].
Protocol B: Aqueous Waste Neutralization and Collection
Self-Validating Logic: Never assume aqueous waste is safe for drain disposal. The EPA prohibits purposeful dilution to meet safe limits[5].
pH Assessment: Before transferring any aqueous solution of this chemical into a bulk waste carboy, measure the pH using a calibrated pH meter or broad-range indicator paper.
Neutralization (If pH < 2.0): If the solution is highly acidic, slowly add 1M Sodium Hydroxide (
NaOH
) dropwise under continuous stirring.
Verification: Continue adding base until the pH stabilizes between 6.0 and 8.0. Causality: Neutralizing the solution prevents dangerous exothermic reactions or toxic gas evolution when mixed with other solvent wastes in the SAA.
Transfer & Containment: Pour the neutralized solution into an aqueous hazardous waste carboy designated for "Halogenated/Sulfur-containing Aqueous Waste." Fill to no more than 90% capacity to allow for thermal expansion[1].
Secondary Containment: Place the carboy in a secondary containment bin to prevent accidental spills from reaching the laboratory drainage system[1].
Protocol C: Spill Response and Decontamination
Containment: For solid spills, gently cover with damp paper towels to avoid raising toxic dust. For liquid spills, surround and cover the area with an inert absorbent material (e.g., vermiculite or sand).
Collection: Sweep up the absorbed material using non-sparking tools and place it into a wide-mouth HDPE hazardous waste container.
Decontamination: Wash the spill area with a mild detergent solution, followed by water.
Rinsate Capture: Collect all rinsate as hazardous waste. Cleaning out containers or spill areas of dangerous chemicals is just as demanding as disposing of the chemical itself; the rinsate cannot go down the drain[5].
Waste Accumulation & Storage Logistics
Proper management of your Satellite Accumulation Area (SAA) ensures compliance with EPA regulations and protects laboratory personnel.
Table 2: Satellite Accumulation Area (SAA) Quantitative Limits
Parameter
Regulatory Limit / Standard
Rationale
Max Volume (Non-Acute)
55 gallons per SAA
Standard EPA SAA limit for characteristic hazardous waste[4],[6].
Accumulation Time
Up to 12 months (or within 3 days of being full)
Prevents container degradation and ensures timely processing by Environmental Health & Safety (EH&S)[2],[4].
Container Headspace
Fill to maximum 90% capacity
Prevents over-pressurization and allows for thermal expansion of liquids[1].
Prohibited Containers
Foodstuff containers (e.g., Mason jars)
Strictly forbidden by safety guidelines, even if the material is chemically compatible[2].
Disposal Workflow Visualization
The following decision tree illustrates the logical relationship between the physical state of the chemical, its pH, and the required disposal route.
Figure 1: Decision tree for the safe disposal of 2-(4-Aminobenzenesulfonyl)ethan-1-ol HCl waste.
References
National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press, 2011. URL:[Link]
Molecular Biology Products. 4 Simple Tips for Disposing of Hazardous Lab Chemicals. 2023. URL:[Link]
Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. URL:[Link]
GAIACA. How to Dispose of Chemical Waste in a Lab Correctly. 2022. URL:[Link]
University of Pennsylvania Environmental Health and Radiation Safety (EHRS). Laboratory Chemical Waste Management Guidelines. URL:[Link]
University of North Texas at Dallas. Chemical Disposal Guidelines. URL:[Link]
A Senior Application Scientist's Guide to Personal Protective Equipment for 2-(4-Aminobenzenesulfonyl)ethan-1-ol hydrochloride
This guide provides essential safety and handling protocols for 2-(4-Aminobenzenesulfonyl)ethan-1-ol hydrochloride. As direct and comprehensive hazard data for this specific compound is limited, our recommendations are g...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides essential safety and handling protocols for 2-(4-Aminobenzenesulfonyl)ethan-1-ol hydrochloride. As direct and comprehensive hazard data for this specific compound is limited, our recommendations are grounded in a thorough analysis of structurally similar sulfonamide and benzenesulfonyl compounds. This approach ensures a conservative and robust safety margin, prioritizing the well-being of all laboratory personnel.
Hazard Assessment: A Precautionary Approach
While some supplier information may classify 2-(4-Aminobenzenesulfonyl)ethan-1-ol hydrochloride as non-hazardous for transport, this does not reflect the potential risks in a laboratory setting.[1] Structurally related compounds are known to pose significant health risks. Therefore, it is imperative to handle this chemical with the assumption that it may share these hazardous properties.
Potential Hazards Based on Analogous Compounds:
Severe Skin and Eye Damage: Many benzenesulfonyl derivatives are classified as causing skin corrosion/irritation (Category 1B or 2) and serious eye damage (Category 1 or 2A).[2][3][4] Contact can lead to burns and potentially irreversible eye damage.
Respiratory Irritation: Inhalation of dusts from similar solid compounds may cause respiratory irritation.[4][5]
Harmful if Swallowed or Inhaled: These compounds can be harmful if ingested or inhaled.[2][6][7]
Allergic Skin Reaction: Some related chemicals are known to be skin sensitizers, meaning repeated exposure can lead to an allergic reaction.[2][5][6]
Given these potential risks, a comprehensive Personal Protective Equipment (PPE) strategy is not just recommended, but essential.
The Hierarchy of Controls: PPE as the Final Barrier
Before detailing specific PPE, it's crucial to remember the hierarchy of controls, an established framework for mitigating workplace hazards.[8] PPE is the last line of defense.
Elimination/Substitution: The most effective control. Can this chemical be replaced by a less hazardous one?
Engineering Controls: Physical changes to the workspace. The most critical control for this compound is a certified chemical fume hood .[2]
Administrative Controls: Changes to how people work, such as standard operating procedures (SOPs) and training.
Personal Protective Equipment (PPE): The final barrier between the user and the hazard.
Core PPE Protocol for Handling
The following table summarizes the minimum required PPE for handling 2-(4-Aminobenzenesulfonyl)ethan-1-ol hydrochloride in a solid form or in solution.
Body Part
Required PPE
Rationale and Specifications
Eyes/Face
Chemical Splash Goggles & Face Shield
Protects against splashes and airborne particles. Goggles must form a seal around the eyes. A face shield is required when handling larger quantities or when there is a significant splash risk.[2][9][10]
Hands
Nitrile Gloves (Double-Gloved)
Provides a barrier against skin contact. Double-gloving is recommended to protect against tears and during doffing. Gloves must be inspected before use and changed every 30-60 minutes or immediately if contaminated.[8]
Body
Long-Sleeved Laboratory Coat
Protects skin and personal clothing from contamination. Must be fully buttoned.
Respiratory
Not required if handled exclusively within a fume hood.
An N95 or higher-rated respirator may be necessary for weighing large quantities outside of a containment hood or during spill cleanup.[8][9]
Step-by-Step Procedures
PPE Donning (Putting On) Sequence
Wash Hands: Thoroughly wash and dry hands.
Lab Coat: Put on the lab coat, ensuring it is fully buttoned.
Inner Gloves: Don the first pair of nitrile gloves.
Outer Gloves: Don the second pair of nitrile gloves, pulling the cuffs over the sleeves of the lab coat.[8]
Goggles and Face Shield: Put on chemical splash goggles, followed by a face shield.
PPE Doffing (Removal) Sequence
This sequence is designed to prevent self-contamination.
Outer Gloves: Remove the outer, most contaminated pair of gloves. Peel one glove off by grasping the cuff and pulling it inside out. With the ungloved hand, slide fingers under the cuff of the remaining glove and peel it off, also inside out. Dispose of them in the designated chemical waste container.
Face Shield and Goggles: Remove the face shield and goggles from the back of the head forward. Place them in a designated area for decontamination.
Lab Coat: Unbutton the lab coat. Shrug it off your shoulders, touching only the inside. Turn it inside out as you remove it and place it in the designated container for lab laundry.
Inner Gloves: Remove the final pair of gloves using the same technique as in step 1.
Wash Hands: Immediately and thoroughly wash your hands with soap and water.
Operational and Disposal Plan
Handling:
All manipulations of solid 2-(4-Aminobenzenesulfonyl)ethan-1-ol hydrochloride that could generate dust (e.g., weighing, transferring) must be performed inside a certified chemical fume hood.[2]
Wash hands thoroughly after handling, even after removing gloves.[11]
Spill Cleanup:
Alert others in the area and restrict access.
Wearing the full PPE described above (including respiratory protection if the spill is large or outside a fume hood), gently cover the spill with an absorbent material like vermiculite or dry sand.[12]
Carefully sweep the absorbed material into a designated, labeled hazardous waste container. Avoid creating dust.
Clean the spill area thoroughly with an appropriate solvent, followed by soap and water.
Dispose of all cleanup materials and contaminated PPE as hazardous waste.
Waste Disposal:
All waste, including the chemical itself, empty containers, and contaminated items (gloves, wipes, etc.), must be disposed of in a sealed, clearly labeled hazardous waste container.[2][12]
Follow all local, state, and federal regulations for hazardous waste disposal. Never dispose of this chemical down the drain.[12]
PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting appropriate PPE when working with 2-(4-Aminobenzenesulfonyl)ethan-1-ol hydrochloride.
Caption: PPE Selection Workflow for 2-(4-Aminobenzenesulfonyl)ethan-1-ol hydrochloride.
References
Fisher Scientific. (2012, May 9). Safety Data Sheet.
Cayman Chemical. (2025, November 4). Safety Data Sheet.
SDS US. (2023, February 19). Safety Data Sheet.
Sigma-Aldrich. (2024, September 6). Safety Data Sheet.
Sigma-Aldrich. (2025, November 6). Safety Data Sheet.
Key Organics. (2017, December 1). Safety Data Sheet.
Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs.
Pfizer. (2007, September 19). Material Safety Data Sheet.
Connor, T. H. (2006, December 6). Personal Protective Equipment for Use in Handling Hazardous Drugs.
AKSci. (2026, March 3). 2-(4-Aminobenzenesulfonyl)ethan-1-ol hydrochloride.
Fisher Scientific. (n.d.). Safety Data Sheet.
U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment.
Fisher Scientific. (n.d.). Safety Data Sheet.
AK Scientific, Inc. (n.d.). 2-Aminoethanesulfonamide HCl Safety Data Sheet.
Allan Chemical Corporation. (2025, October 23). How to Choose PPE for Chemical Work.
SAMS Solutions. (2024, August 27). Protective Gear for Chemical Handling Must-Have Equipment.